Ac-IEPD-AMC (trifluoroacetate salt)
Description
BenchChem offers high-quality Ac-IEPD-AMC (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-IEPD-AMC (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H42F3N5O13 |
|---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H41N5O11.C2HF3O2/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19;3-2(4,5)1(6)7/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42);(H,6,7)/t16-,21-,22-,23-,28-;/m0./s1 |
InChI Key |
DPJJHJBBZSQESC-WQMVBLBISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Ac-IEPD-AMC Trifluoroacetate Salt: Structural Dynamics and Assay Methodologies in Protease Profiling
Introduction to Protease Biosensing
The precise quantification of protease activity is a cornerstone of modern immunology, oncology, and drug development. Among the arsenal of biochemical probes, Ac-IEPD-AMC trifluoroacetate salt stands out as a highly specific, fluorogenic substrate engineered primarily for the detection of Granzyme B and Caspase-8[1]. By bridging synthetic peptide chemistry with fluorometric detection, this molecule allows researchers to monitor immune cell cytotoxicity and apoptotic signaling pathways in real-time.
This technical guide deconstructs the chemical properties, mechanistic biology, and self-validating experimental protocols associated with Ac-IEPD-AMC, providing a comprehensive framework for application scientists and drug development professionals.
Chemical Profiling & Structural Dynamics
Ac-IEPD-AMC is a synthetic pentapeptide derivative. The sequence—Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl—mimics the natural cleavage site recognized by specific serine and cysteine proteases[2]. The substrate is typically supplied as a trifluoroacetate (TFA) salt.
Causality in Salt Selection: The formulation of peptides as TFA salts is highly intentional. Free base peptides often suffer from poor aqueous solubility and are susceptible to rapid hydrolytic degradation. The TFA counterion enhances the peptide's solubility in polar aprotic solvents like DMSO and stabilizes the molecule during long-term storage at -20°C[3].
Quantitative Chemical Properties
| Property | Value |
| Formal Name | Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin trifluoroacetate |
| Short Sequence | Ac-IEPD-AMC |
| CAS Number | 216757-33-4 (Base)[1] |
| Molecular Formula | C32H41N5O11 • xCF3COOH[3] |
| Molecular Weight | 671.69 g/mol (Base)[1] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC)[2] |
| Excitation / Emission | 360–380 nm / 440–460 nm[1] |
| Solubility | DMSO (≥10 mg/mL) |
Mechanistic Biology: Substrate Specificity and Fluorophore Kinetics
The utility of Ac-IEPD-AMC is rooted in the precise stereochemistry of its peptide backbone and the photophysics of the AMC reporter.
The P4-P1 Recognition Motif
Proteases recognize substrates based on specific amino acid sequences spanning the P4 to P1 positions. Granzyme B, a serine protease released by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, exhibits a strict preference for cleaving peptide bonds immediately following an acidic residue, specifically Aspartate (Asp) at the P1 position[4]. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, shares this P1-Asp preference[1]. The IEPD sequence perfectly aligns with the active site binding pockets of both enzymes.
Fluorophore Quenching and Release
In the intact Ac-IEPD-AMC molecule, the AMC group is covalently linked to the carboxyl group of the P1 Aspartate via an amide bond. This conjugation alters the delocalized electron system of the coumarin ring, effectively quenching its fluorescence. Upon proteolytic hydrolysis of this specific amide bond, the free 7-amino-4-methylcoumarin is liberated. The restoration of the free amine shifts the optical properties, resulting in a highly fluorescent signal under UV excitation[2].
Granzyme B signaling pathway and Ac-IEPD-AMC proteolytic cleavage mechanism.
Experimental Methodology: Self-Validating Assay Protocols
To ensure robust and reproducible data, an assay must be designed as a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., auto-fluorescence) or false negatives (e.g., enzyme degradation).
Causality in Buffer Formulation
The reaction buffer is not merely a solvent; it is an active participant in maintaining enzyme kinetics.
-
HEPES (50 mM, pH 7.5): Chosen over phosphate buffers because it maintains a stable physiological pH without precipitating calcium ions, which are sometimes required for optimal Granzyme B activity[5].
-
CHAPS (0.1% w/v): A zwitterionic detergent that prevents the highly hydrophobic AMC moiety and the target enzymes from non-specifically adsorbing to the walls of the polystyrene microplate[6].
-
DTT (1 mM): A reducing agent critical for Caspase-8 assays to keep the catalytic cysteine residue in its reduced, active state. While Granzyme B is a serine protease, DTT is often included to prevent oxidative cross-linking of proteins in complex lysates[6].
-
Glycerol (8% v/v): Acts as a molecular chaperone, stabilizing the tertiary structure of the proteases during prolonged 37°C incubations[6].
Step-by-Step Fluorometric Protocol
Step 1: Reagent Preparation
-
Reconstitute Ac-IEPD-AMC in anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C protected from light[2].
-
Prepare the Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.1% CHAPS, and 1 mM DTT[5][6].
Step 2: Self-Validating Control Setup In a black, flat-bottom 96-well or 384-well microplate, establish the following wells:
-
Blank Control: Buffer + Substrate (Monitors spontaneous substrate hydrolysis).
-
Positive Control: Recombinant Granzyme B (e.g., 0.25 µg/mL) + Substrate (Validates substrate integrity)[5].
-
Specificity Control: Recombinant Enzyme + Substrate + Specific Inhibitor (e.g., Ac-IEPD-CHO) (Validates signal specificity)[7].
Step 3: Incubation and Initiation
-
Add 20 µL of the sample (cell lysate, purified enzyme, or immunotherapy co-culture supernatant) to the respective wells[5].
-
If testing inhibitors, add the inhibitor and pre-incubate at 37°C for 30 minutes to allow for binding equilibrium[6].
-
Initiate the reaction by adding Ac-IEPD-AMC to a final concentration of 25 µM to 100 µM[5][7].
Step 4: Kinetic Measurement Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (kinetic mode) at 37°C for 60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[5].
Step-by-step fluorometric assay workflow for Granzyme B and Caspase-8 activity.
Applications in Immunotherapy and Drug Discovery
The clinical translation of immunotherapies relies heavily on accurate in vitro models. Ac-IEPD-AMC serves as a critical tool in these pipelines:
-
CAR-T and NK Cell Potency Assays: Instead of relying solely on bulk cell death metrics (like Chromium-51 release), researchers use Ac-IEPD-AMC to directly quantify the degranulation and Granzyme B release of engineered T-cells upon encountering target tumor cells. This provides a direct biochemical readout of immune synapse efficacy[7].
-
High-Throughput Screening (HTS) for Autoimmune Therapeutics: Aberrant Granzyme B or Caspase-8 activity is implicated in various autoimmune and degenerative disorders. Pharmaceutical pipelines utilize Ac-IEPD-AMC in 384-well formats to screen small-molecule libraries for potent inhibitors, tracking the rate of AMC hydrolysis to calculate exact IC50 and Ki values[6].
References
Sources
- 1. Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fluorous-based Peptide Microarrays for Protease Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2022258997A1 - Granzyme b detection - Google Patents [patents.google.com]
Ac-IEPD-AMC CAS number 216757-33-4
An In-Depth Technical Guide to Ac-IEPD-AMC (CAS 216757-33-4): A Fluorogenic Substrate for Caspase-8 and Granzyme B
Executive Summary
This guide provides a comprehensive technical overview of N-Acetyl-Isoleucyl-L-α-Glutamyl-L-Prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine (Ac-IEPD-AMC), a fluorogenic peptide substrate with the CAS number 216757-33-4. Ac-IEPD-AMC is a pivotal tool for researchers in apoptosis, immunology, and drug discovery, primarily serving as a substrate for caspase-8 and granzyme B.[1][2] Its utility lies in the highly sensitive detection of these proteases' activity through the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[3] This document, designed for researchers, scientists, and drug development professionals, delves into the underlying biological pathways, the substrate's mechanism of action, detailed experimental protocols, and critical considerations for data interpretation.
Part 1: Foundational Principles: The Role of Caspase-8 in Cell Fate
The Extrinsic Pathway of Apoptosis: Caspase-8 as the Apex Initiator
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and the elimination of damaged or infected cells. It proceeds via two major routes: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[4] Caspase-8 is the quintessential initiator caspase of the extrinsic pathway.[5] This pathway is triggered by the binding of extracellular death ligands, such as FasL or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[5][6]
This ligand-receptor engagement instigates the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) to the receptor's intracellular domain.[5] Pro-caspase-8 molecules are then recruited to this assembly, forming the Death-Inducing Signaling Complex (DISC).[4][5] Within the high local concentration of the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation.[5] Once activated, caspase-8 initiates a downstream proteolytic cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[5][7]
Caption: Enzymatic cleavage of Ac-IEPD-AMC leading to the release of fluorescent AMC.
Spectral Properties
Accurate measurement of the assay signal requires setting the fluorometer to the specific excitation and emission wavelengths of free AMC.
| Parameter | Wavelength Range (nm) | Reference |
| Excitation Maximum | 360 - 380 nm | [1][2] |
| Emission Maximum | 440 - 460 nm | [1][2] |
Part 3: Experimental Design & Protocols
Designing a Robust Caspase-8 Activity Assay
The trustworthiness of results hinges on a well-designed experiment. The causality behind each component choice is critical.
-
Lysis Buffer : The goal is to efficiently lyse cells and release cytosolic contents while preserving enzyme activity. A common formulation includes a non-ionic detergent like CHAPS (25 mM) to solubilize membranes and a buffer like HEPES (250 mM, pH 7.4) to maintain physiological pH. [8]* Assay/Reaction Buffer : This buffer provides the optimal environment for the enzymatic reaction. It typically contains HEPES (20 mM, pH 7.4), a chelating agent like EDTA (2 mM) to prevent non-specific metalloprotease activity, and a low concentration of CHAPS (0.1%) to maintain protein solubility. [8]* Reducing Agent (DTT) : Caspases are cysteine proteases, and their active site cysteine residue must be in a reduced state for catalytic activity. Dithiothreitol (DTT) is added fresh to the reaction buffer (final concentration 5-10 mM) to ensure this. [8][9]Its omission will lead to artificially low or no activity.
-
Substrate Concentration : The concentration of Ac-IEPD-AMC should ideally be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. A typical final concentration used is 50 µM. [9]* Controls :
-
Negative Control : Lysate from untreated, non-apoptotic cells to establish a baseline fluorescence. [10] * Blank Control : A reaction containing all components except the cell lysate to measure the intrinsic fluorescence of the substrate and buffer. [11] * Specificity Control : Pre-incubating the apoptotic lysate with a specific caspase-8 inhibitor (e.g., z-IETD-fmk) should abrogate the signal, confirming that the measured activity is indeed from caspase-8. * Positive Control : Purified, active caspase-8 can be used to validate the assay components and setup. [8]
-
Detailed Protocol: Fluorometric Caspase-8 Activity Assay in Cell Lysates
This protocol is a self-validating system designed for a 96-well plate format.
Materials:
-
Ac-IEPD-AMC (Stock solution: 1-10 mM in DMSO)
-
Cell Lysis Buffer (e.g., 250 mM HEPES pH 7.4, 25 mM CHAPS, 25 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10% sucrose)
-
DTT (1 M stock in water)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Induce Apoptosis : Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.
-
Cell Lysis : a. Harvest 1-5 x 10⁶ cells per sample by centrifugation (e.g., 600 x g for 5 min at 4°C). [8][10] b. Gently wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the pellet in 50 µL of ice-cold Cell Lysis Buffer. [11] d. Incubate on ice for 10-15 minutes. e. Centrifuge at high speed (e.g., 10,000 x g for 1 min at 4°C) to pellet cell debris. [11] f. Carefully transfer the supernatant (cytosolic lysate) to a fresh, pre-chilled tube.
-
Assay Setup : a. Prepare fresh 1X Reaction Buffer with DTT. For every 1 mL of 2X Reaction Buffer, add 1 mL of deionized water and 20 µL of 1 M DTT (final DTT concentration: 10 mM). b. In the 96-well plate, add 50 µL of cell lysate per well. It is advisable to use 100-200 µg of total protein if the concentration is known. [11] c. Add 50 µL of the freshly prepared 1X Reaction Buffer with DTT to each well.
-
Initiate Reaction : a. Add 5 µL of Ac-IEPD-AMC stock solution (e.g., 1 mM) to each well for a final concentration of ~50 µM. [9] b. Mix gently by tapping the plate.
-
Incubation & Measurement : a. Incubate the plate at 37°C for 1-3 hours, protected from light. [9][11] b. Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm. The assay can be read kinetically or as an endpoint measurement.
Caption: Experimental workflow for a fluorometric caspase-8 activity assay.
Part 4: Applications and Data Interpretation
Application in Drug Discovery
Ac-IEPD-AMC is an invaluable tool for high-throughput screening (HTS) of chemical libraries to identify novel inhibitors or activators of caspase-8. Its simple, add-and-read format is amenable to automation, allowing for the rapid assessment of thousands of compounds. Identifying molecules that modulate caspase-8 activity is a key therapeutic strategy in cancer and autoimmune diseases. [5]
Distinguishing Caspase-8 vs. Granzyme B Activity
A critical point for experimental design is that Ac-IEPD-AMC is also an excellent substrate for granzyme B, a serine protease found in cytotoxic T lymphocytes and NK cells. [1][2]This dual specificity must be addressed to make definitive claims.
-
Cell Type Consideration : In non-immune cells, the measured activity is highly likely to be from caspases. In co-culture experiments involving immune cells, granzyme B contribution is probable.
-
Inhibitor-Based Differentiation : Use specific inhibitors in parallel experiments. A caspase-8 specific inhibitor (z-IETD-fmk) will block caspase-8 activity, while a granzyme B inhibitor can be used to assess its contribution.
-
Genetic Knockout/Knockdown : Using cell lines deficient in caspase-8 or granzyme B provides the most definitive evidence.
Troubleshooting
-
High Background : May be caused by substrate degradation or contaminated reagents. Ensure the substrate is stored properly and protected from light. Run a "no-lysate" blank to quantify this background.
-
Low Signal : Could result from insufficient apoptosis induction, low protein concentration, inactive enzyme (e.g., DTT was omitted), or incorrect fluorometer settings. Verify each step of the protocol.
-
High Well-to-Well Variability : Often due to pipetting errors, especially with small volumes, or incomplete cell lysis. Ensure thorough mixing and use calibrated pipettes.
Conclusion
Ac-IEPD-AMC (CAS 216757-33-4) is a robust and sensitive fluorogenic substrate that has become a cornerstone of apoptosis and immunology research. Its ability to provide a quantitative measure of caspase-8 and granzyme B activity enables detailed mechanistic studies and facilitates the discovery of novel therapeutics. By understanding the underlying principles of the extrinsic apoptosis pathway and adhering to meticulously designed and controlled experimental protocols, researchers can leverage this powerful tool to gain critical insights into cellular life and death decisions.
References
-
Taylor & Francis. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]
-
Jing, Y., et al. (2024). Caspase-8 in inflammatory diseases: a potential therapeutic target. Cell Communication and Signaling. Retrieved from [Link]
-
Hughes, M. A., et al. (2017). Caspase-8: regulating life and death. Journal of Cell Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptotic signaling pathway. Caspase-8 is activated via the extrinsic.... Retrieved from [Link]
-
Amsbio. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate). Retrieved from [Link]
-
Barbero, S., et al. (2009). Critical Role for Caspase-8 in Epidermal Growth Factor Signaling. Cancer Research. Retrieved from [Link]
-
Tebubio. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8 / Granzyme B Substrate, fl - 5 mg). Retrieved from [Link]
-
MCE. (n.d.). Ac-IEPD-AMC 216757-33-4. Retrieved from [Link]
-
Tebubio. (n.d.). Ac-Ile-Glu-Thr-Asp-AMC (Caspase 8 / Granzyme B Substrate, fl - 5 mg). Retrieved from [Link]
-
Cellmano. (2021). Ac-IEPD-AMC. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Ac-IEPD-AMC (trifluoroacetate salt) - Cayman Chemical. Retrieved from [Link]
-
Lifev. (n.d.). Ac-IEPD-AMC (TFA). Retrieved from [Link]
-
Pineda, F., et al. (2004). Caspase-8-Dependent HER-2 Cleavage in Response to Tumor Necrosis Factor α Stimulation Is Counteracted by Nuclear Factor κB through c-FLIP-L Expression. Cancer Research. Retrieved from [Link]
-
Protocols.io. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Retrieved from [Link]
-
RCSB PDB. (2001). 1IAU: HUMAN GRANZYME B IN COMPLEX WITH AC-IEPD-CHO. Retrieved from [Link]
Sources
- 1. amsbio.com [amsbio.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. protocols.io [protocols.io]
- 11. resources.rndsystems.com [resources.rndsystems.com]
An In-depth Technical Guide to the Fluorogenic Cleavage of Ac-IEPD-AMC: Mechanism and Application
This guide provides a comprehensive technical overview of the mechanism and application of the fluorogenic substrate Ac-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin (Ac-IEPD-AMC) for the detection of caspase-8 and granzyme B activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and related cellular processes.
Introduction: The Central Role of Initiator Caspases in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. This intricate process is executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens within the cell and are activated in a hierarchical cascade in response to pro-apoptotic stimuli.[2]
Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway.[3] This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface. This ligation event leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC).[4][5] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-proteolytic activation.[5] Active caspase-8 then initiates the downstream executioner caspase cascade, primarily by cleaving and activating caspase-3 and caspase-7, which in turn dismantle the cell in an orderly fashion.[2][3]
Given its pivotal role in initiating apoptosis, the measurement of caspase-8 activity is a critical tool for researchers studying cell death and developing therapeutics that modulate this pathway.
The Ac-IEPD-AMC Fluorogenic Substrate
Ac-IEPD-AMC is a synthetic tetrapeptide substrate designed to be a sensitive and specific tool for measuring the activity of certain proteases. The peptide sequence, Ile-Glu-Pro-Asp (IEPD), mimics the cleavage site recognized by caspase-8. This peptide is covalently linked to a fluorogenic leaving group, 7-amino-4-methylcoumarin (AMC).[6]
Mechanism of Fluorogenic Cleavage
In its intact form, the Ac-IEPD-AMC substrate is non-fluorescent as the AMC fluorophore is quenched by the attached peptide. When an active protease, such as caspase-8, recognizes and cleaves the peptide backbone after the aspartate residue, the AMC molecule is released.[7] Free AMC, when excited by ultraviolet light, emits a strong fluorescent signal in the blue range, which can be readily quantified.[7] The intensity of this fluorescence is directly proportional to the amount of active enzyme present in the sample.[7]
Below is a diagram illustrating the enzymatic cleavage of Ac-IEPD-AMC and the subsequent release of the fluorescent AMC moiety.
Caption: Enzymatic cleavage of Ac-IEPD-AMC by active caspase-8.
Substrate Specificity and Off-Target Considerations
While the IETD sequence is a recognized cleavage site for caspase-8, it is crucial to acknowledge that other proteases can also cleave this substrate.[4][8] Notably, granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells, also efficiently cleaves substrates with the IEPD sequence.[9][10] In fact, Ac-IEPD-AMC is often described as a substrate for both caspase-8 and granzyme B.[8]
Therefore, when interpreting results from experiments using Ac-IEPD-AMC, it is essential to consider the cellular context. In systems where granzyme B is not expected to be active, the signal can be largely attributed to caspase-8. However, in studies involving immune-mediated cell killing, the contribution of granzyme B to Ac-IEPD-AMC cleavage must be considered. The use of specific inhibitors for caspase-8 and granzyme B can help to dissect the relative contributions of each enzyme.
Experimental Workflow for Caspase-8 Activity Assay
The following section provides a detailed, step-by-step methodology for a typical caspase-8 activity assay using Ac-IEPD-AMC in a 96-well plate format.
Required Materials and Reagents
-
Cells or Tissues of Interest: Untreated (negative control) and treated with an apoptosis-inducing agent.
-
Ac-IEPD-AMC Substrate: Typically dissolved in DMSO to a stock concentration of 4 mM. Store protected from light at -20°C.[5]
-
Cell Lysis Buffer: A common formulation includes 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: A typical formulation is 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 4 mM EDTA. Store at 4°C.[11]
-
Dithiothreitol (DTT): 1 M stock solution. Store at -20°C. Add fresh to the 2X Reaction Buffer immediately before use to a final concentration of 10 mM.[12]
-
Caspase-8 Inhibitor (Negative Control): Ac-IETD-CHO or z-VAD-FMK.
-
96-well black microplate: Opaque plates are necessary to minimize background fluorescence.[13]
-
Fluorometric microplate reader: Capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.[7]
-
Protein quantification assay kit (e.g., Bradford or BCA).
Experimental Protocol
The following workflow diagram outlines the key steps in the caspase-8 activity assay.
Caption: Workflow for a fluorometric caspase-8 activity assay.
Step-by-Step Procedure:
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include an untreated control population.
-
Prepare Cell Lysates:
-
For adherent cells, wash with ice-cold PBS, then scrape and collect. For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 million cells).[3]
-
Incubate on ice for 10-15 minutes.[14]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Quantify Protein Concentration: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing caspase activity.[7]
-
Set up Assay Plate: In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).[13]
-
Negative Control: 50 µL of lysate from untreated cells.
-
Inhibitor Control: 50 µL of lysate from apoptotic cells pre-incubated with a caspase-8 inhibitor.
-
Blank: 50 µL of Cell Lysis Buffer.
-
-
Add Reaction Buffer: Prepare the 2X Reaction Buffer with fresh DTT (10 mM final concentration). Add 50 µL of this mixture to each well.[14]
-
Initiate Reaction: Add 5 µL of the 4 mM Ac-IEPD-AMC substrate to each well to achieve a final concentration of approximately 200 µM.[13]
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the plate in a fluorometer with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and control readings.
-
Normalize the caspase activity to the protein concentration of each lysate.
-
Express the results as relative fluorescence units (RFU) or as a fold-change in activity compared to the untreated control.
-
Data Interpretation and Quantitative Analysis
The primary output of the Ac-IEPD-AMC assay is a measure of fluorescence intensity, which is directly proportional to the amount of cleaved AMC.
Spectroscopic Properties of AMC
The fluorophore released upon substrate cleavage, 7-amino-4-methylcoumarin (AMC), has well-defined spectroscopic properties.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~341-351 |
| Emission Maximum | ~430-441 |
Data compiled from multiple sources.[4]
Kinetic Parameters
While specific Km and kcat values for the cleavage of Ac-IEPD-AMC by caspase-8 can vary depending on assay conditions, understanding these parameters is crucial for advanced kinetic studies. For the related substrate Ac-IETD-AFC, cathepsin D was shown to increase the kcat of caspase-8 by 2 to 15-fold, demonstrating the influence of other cellular components on caspase activity.[1] For granzyme B, the Km for Ac-IEPD-AFC has been reported to be 585 µM.[9]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate degradation | - Aliquot and store the Ac-IEPD-AMC substrate protected from light at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] |
| - Contaminated reagents or plate | - Use fresh, high-quality reagents and dedicated black microplates. | |
| Low or no signal in apoptotic samples | - Insufficient apoptosis induction | - Confirm apoptosis induction using a complementary method (e.g., Annexin V staining). |
| - Inactive DTT | - Add fresh DTT to the reaction buffer immediately before use.[12] | |
| - Low protein concentration | - Ensure an adequate amount of protein (50-200 µg) is used per well.[13] | |
| - Incorrect filter settings | - Verify the excitation and emission wavelengths on the fluorometer. | |
| High signal in negative control | - Spontaneous substrate hydrolysis | - This is usually low but can be accounted for by subtracting the blank reading. |
| - Basal caspase activity in untreated cells | - This is expected; the key is the fold-increase in activity upon apoptosis induction. |
Conclusion
The fluorogenic cleavage of Ac-IEPD-AMC is a robust and sensitive method for quantifying the activity of caspase-8, a critical initiator of the extrinsic apoptotic pathway. By understanding the underlying mechanism, the specifics of the experimental protocol, and the potential for off-target cleavage by enzymes like granzyme B, researchers can effectively utilize this assay to gain valuable insights into the intricate process of programmed cell death. Careful experimental design, including the use of appropriate controls and normalization procedures, is paramount for obtaining accurate and reproducible data.
References
-
Wikipedia. (n.d.). Death-inducing signaling complex. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 8 Assay Kit (Colorimetric). Retrieved from [Link]
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777–21781.
-
Taylor & Francis Online. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 20). Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, June 15). Cathepsin D Primes Caspase-8 Activation by Multiple Intra-chain Proteolysis. Retrieved from [Link]
-
Takara Bio. (2015, May 15). ApoAlert Caspase Fluorescent Assay Kits User Manual. Retrieved from [Link]
-
ASH Publications. (2002, June 1). Characterization of caspase-8L: a novel isoform of caspase-8 that behaves as an inhibitor of the caspase cascade. Blood. Retrieved from [Link]
-
RCSB PDB. (2001, May 2). 1IAU: HUMAN GRANZYME B IN COMPLEX WITH AC-IEPD-CHO. Retrieved from [Link]
-
Immunoway. (n.d.). Caspase 8 Assay Kit, Colorimetric. Retrieved from [Link]
-
PubMed. (2023). Analyzing the activity of the proteases granzyme B and caspase-8 inside living cells using fluorescence localization reporters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000, June 15). Granzyme B Short-Circuits the Need for Caspase 8 Activity during Granule-Mediated Cytotoxic T-Lymphocyte Killing by Directly Cleaving Bid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 13). Activity of Uncleaved Caspase-8 Controls Anti-bacterial Immune Defense and TLR-Induced Cytokine Production Independent of Cell Death. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Schematic illustration of the AMC release assay. (B) Peptides used.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, July 12). Proliferative versus Apoptotic Functions of Caspase-8 Hetero or Homo: The Caspase-8 Dimer Controls Cell Fate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proteolytic cleavage of fragments from caspase-8 and granzyme B.... Retrieved from [Link]
-
PeptaNova. (n.d.). Caspase specific Substrates. Retrieved from [Link]
-
Hefei Saimanuo Biotechnology Co., Ltd. (2021, March 19). Ac-IEPD-AMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mid‐manufacturing storage: Antibody stability after chromatography and precipitation based capture steps. Retrieved from [Link]
-
PubMed. (2000, April 15). Caspase 8: an efficient method for large-scale autoactivation of recombinant procaspase 8 by matrix adsorption and characterization of the active enzyme. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic activity of the caspase-8-FLIPL complex inhibits RIPK3-dependent necrosis. Retrieved from [Link]
Sources
- 1. Cathepsin D Primes Caspase-8 Activation by Multiple Intra-chain Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death-inducing signaling complex - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Differentiating Ac-IEPD-AMC and Ac-IETD-AMC Substrates in Protease Assays
Executive Summary
In the analysis of programmed cell death (apoptosis) and immune cell cytotoxicity, distinguishing between the activities of Granzyme B (GzmB) and Caspase-8 (Casp-8) is a critical yet frequent challenge. Both proteases are aspartase-specific (cleaving after Aspartic acid), but they serve distinct biological roles: Caspase-8 initiates the extrinsic apoptotic pathway, while Granzyme B is the primary weapon of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells.
The differentiation between these two enzymes relies heavily on the P2 residue of their tetrapeptide substrates:
-
Ac-IEPD-AMC (P2 = Proline) is the gold standard for Granzyme B specificity. The structural rigidity of proline prevents efficient cleavage by Caspase-8, making this substrate essential for analyzing granule-mediated cytotoxicity in complex lysates.
-
Ac-IETD-AMC (P2 = Threonine) is the canonical substrate for Caspase-8 . However, it acts as a "dual substrate" in human systems because Human Granzyme B also cleaves IETD efficiently.
This guide details the structural mechanisms, kinetic differences, and experimental protocols required to correctly utilize these substrates.
Part 1: Molecular Mechanism & Structural Biology
The "P2 Proline Switch"
Proteases recognize substrates based on the fit of amino acid side chains (P residues) into specific binding pockets (S subsites) on the enzyme. The nomenclature follows the Schechter and Berger notation, where cleavage occurs between P1 and P1'.
| Substrate | Sequence (P4-P3-P2-P1) | P2 Residue | Primary Target |
| Ac-IEPD-AMC | Acetyl-Ile-Glu-Pro -Asp-AMC | Proline (Pro, P) | Granzyme B |
| Ac-IETD-AMC | Acetyl-Ile-Glu-Thr -Asp-AMC | Threonine (Thr, T) | Caspase-8 |
Structural Logic:
-
The S1 Pocket (Aspartate Specificity): Both Granzyme B and Caspase-8 possess a deep, basic S1 pocket that strictly requires an Aspartic acid (Asp, D) at the P1 position. This is why both enzymes cleave after the "D".
-
The S2 Pocket (The Discriminator):
-
Caspase-8: The S2 pocket of Caspase-8 is formed by hydrophobic residues that accommodate Threonine (T), Valine (V), or Histidine (H). It is sterically restricted and cannot easily accommodate the cyclic, rigid pyrrolidine ring of Proline .
-
Granzyme B: The S2 pocket of Granzyme B is more open and evolved to accept Proline. This mimics the cleavage site of its natural substrate, Bid (specifically the mouse Bid sequence or the conserved structural loop).
-
Visualization of Substrate Specificity:
Caption: The "P2 Proline Switch" dictates specificity. IEPD is exclusive to Granzyme B due to Caspase-8's inability to process Proline at P2.
Part 2: Enzymatic Specificity & Species Divergence
A critical oversight in many studies is the species difference between Mouse and Human Granzyme B.[1] The substrate preference changes depending on the organism.
Ac-IEPD-AMC (Granzyme B Selective)
-
Mechanism: The P2 Proline renders this peptide resistant to Caspase-8.
-
Best Use: Measuring Granzyme B activity in cell lysates (e.g., CTL/NK cell killing assays) where Caspase-8 might also be active.
-
Kinetics: While highly specific, the catalytic turnover (
) of IEPD by Human Granzyme B is lower than that of IETD. However, specificity is prioritized over speed in complex mixtures. -
Species Note: Mouse Granzyme B strongly prefers IEPD.
Ac-IETD-AMC (Caspase-8 Standard / GzmB Promiscuous)
-
Mechanism: The P2 Threonine is the optimal fit for Caspase-8.
-
Cross-Reactivity Risk: Human Granzyme B cleaves IETD with high efficiency (often higher
than IEPD). -
Best Use: Assays using purified Caspase-8 or systems where Granzyme B is known to be absent (e.g., Fas-ligand induced apoptosis in non-immune cells).
-
Species Note: Mouse Granzyme B does not efficiently cleave IETD.
Summary Table: Specificity Matrix
| Enzyme Source | Ac-IEPD-AMC Activity | Ac-IETD-AMC Activity | Recommended Substrate |
| Human Caspase-8 | Negligible (<1%) | High (100%) | Ac-IETD-AMC |
| Human Granzyme B | Moderate (Specific) | High (Non-specific) | Ac-IEPD-AMC (for specificity) |
| Mouse Granzyme B | High | Low | Ac-IEPD-AMC |
| Caspase-3/7 | Negligible | Very Low (High Km) | Ac-DEVD-AMC |
Part 3: Experimental Protocol (Fluorometric Assay)
This protocol is designed for a 96-well plate format to measure protease activity in cell lysates.
Materials
-
Substrate: Ac-IEPD-AMC (for GzmB) or Ac-IETD-AMC (for Casp-8).
-
Stock: 10 mM in dry DMSO. Store at -20°C.
-
-
Reaction Buffer (GzmB): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 5 mM DTT.
-
Reaction Buffer (Casp-8): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% Glycerol.
-
Inhibitors (Controls):
-
Ac-IETD-CHO: Inhibits both Casp-8 and GzmB.
-
Z-AAD-CMK: Specific inhibitor for Granzyme B (does not inhibit Casp-8 as potently).
-
Workflow Diagram
Caption: Standardized workflow for fluorometric protease activity profiling.
Step-by-Step Methodology
-
Lysate Preparation:
-
Harvest
cells. Wash with PBS. -
Resuspend in 50-100 µL of cold Lysis Buffer. Incubate on ice for 10-20 min.
-
Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.
-
Critical: Quantify protein concentration. Normalize samples to 50-100 µg protein per well.
-
-
Assay Setup (96-well Black Plate):
-
Sample: 50 µL lysate + 40 µL Reaction Buffer.
-
Background Control: 50 µL Lysis Buffer + 40 µL Reaction Buffer.
-
Inhibitor Control (Optional): Pre-incubate lysate with 10 µM inhibitor (Ac-IETD-CHO or Z-AAD-CMK) for 15 min at 37°C.
-
-
Reaction Initiation:
-
Add 10 µL of 2 mM Substrate (diluted from 10 mM stock in buffer) to each well.
-
Final Substrate Concentration: 200 µM .
-
Final Volume: 100 µL.
-
-
Measurement:
-
Incubate at 37°C protected from light.
-
Kinetic Mode (Recommended): Read every 5 minutes for 1-2 hours.
-
Endpoint Mode: Read after 1 hour.
-
Settings: Excitation
nm; Emission nm.
-
-
Data Analysis:
-
Calculate
. -
Plot
vs. Time. Calculate slope (Vmax) for the linear portion.
-
Part 4: Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| High Background Signal | Free AMC in stock or autofluorescence. | Check substrate purity. Use a "Substrate Only" well (Buffer + Substrate) to subtract non-enzymatic hydrolysis. |
| Low Signal (IEPD) | GzmB activity is naturally lower than Caspases. | Increase protein input (up to 200 µg). Extend incubation to 4 hours. Ensure DTT is fresh. |
| Cross-Reactivity | Using IETD in a mixed lysate. | Switch to Ac-IEPD-AMC. If using IETD for Casp-8, add a specific GzmB inhibitor (Z-AAD-CMK) to block GzmB contribution. |
| No Activity in Mouse Cells | Using IETD for Mouse GzmB. | Mouse GzmB does not cleave IETD efficiently. Must use Ac-IEPD-AMC. |
References
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. Link
-
Cullen, S. P., et al. (2007). Human and murine granzyme B exhibit divergent substrate preferences.[1][2][3][4][5] Journal of Cell Biology, 176(4), 435-444. Link
-
Harris, J. L., et al. (1998). Substrate specificity of the human proteases granzyme B and caspase-3/7.[6] Journal of Biological Chemistry, 273(42), 27364-27373. Link
-
MedChemExpress. (2024). Ac-IEPD-AMC Product Datasheet. MedChemExpress. Link
-
AAT Bioquest. (2024). Ac-IETD-AMC Product Datasheet. AAT Bioquest. Link
Sources
- 1. Identification of Serpinb6b as a Species-specific Mouse Granzyme A Inhibitor Suggests Functional Divergence between Human and Mouse Granzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human and murine granzyme B exhibit divergent substrate preferences - ePrints Soton [eprints.soton.ac.uk]
- 3. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse and human granzyme B have distinct tetrapeptide specificities and abilities to recruit the bid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Biological Role of Ac-IEPD-AMC in Apoptosis Signaling Pathways
Executive Summary
Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate primarily used to quantify the activity of Granzyme B (GzmB) , a serine protease critical to the granule exocytosis pathway of apoptosis. While historically the standard for assessing Cytotoxic T Lymphocyte (CTL) and Natural Killer (NK) cell effector function, its utility is nuanced by species-specific kinetics and potential cross-reactivity with initiator caspases.
This guide provides a rigorous technical analysis of Ac-IEPD-AMC, detailing its biochemical mechanism, its specific role in the apoptotic cascade, and validated protocols for its application in drug development and immuno-oncology research.
Part 1: Biochemical Mechanism & Specificity
Structural Logic and Cleavage
The utility of Ac-IEPD-AMC rests on its mimicry of the natural cleavage site found in Granzyme B substrates.
-
Peptide Sequence (IEPD): The tetrapeptide Isoleucine-Glutamate-Proline-Aspartate mimics the P4-P1 residues of the activation site in Pro-caspase-3 and the cleavage site of Bid (BH3 interacting domain death agonist).
-
Fluorophore (AMC): The 7-amino-4-methylcoumarin moiety is amide-bonded to the C-terminal Aspartate. In this state, the molecule is non-fluorescent due to quenching by the peptide bond.
-
Enzymatic Action: Granzyme B is an "Asp-ase," specifically cleaving peptide bonds following an Aspartate residue (P1). Upon cleavage, free AMC is released, fluorescing brightly (Ex: ~380 nm, Em: ~460 nm).
Specificity and Limitations (Expert Insight)
While broadly marketed as a Granzyme B substrate, researchers must navigate two critical specificity hurdles:
-
Species Specificity (Human vs. Mouse):
-
Human GzmB: Highly efficient at cleaving IEPD sequences.
-
Mouse GzmB: Prefers IEFD (Isoleucine-Glutamate-Phenylalanine-Aspartate). Mouse GzmB cleaves IEPD with significantly lower efficiency (
compared to human GzmB). -
Implication: Using Ac-IEPD-AMC to measure murine NK/CTL activity may yield false negatives or underestimate potency.
-
-
Protease Cross-Reactivity:
-
Caspase-8: The extrinsic apoptosis initiator Caspase-8 prefers the sequence IETD (Thr at P2). However, at high concentrations or prolonged incubation times, Caspase-8 can cross-react with IEPD substrates.
-
Differentiation Strategy: To confirm GzmB activity, assays should employ specific inhibitors. Z-IEPD-FMK inhibits GzmB, while Z-IETD-FMK preferentially inhibits Caspase-8.
-
Part 2: Biological Context – The Granule Exocytosis Pathway
Ac-IEPD-AMC is a tool to measure the initiation phase of the granule exocytosis pathway, a primary mechanism by which immune cells eliminate tumorigenic or virally infected cells.
Pathway Mechanics
-
Recognition: CTL/NK cell engages the target cell via TCR-MHC interaction.
-
De Granulation: Perforin and Granzymes are released into the immunological synapse.
-
Entry: Perforin polymerizes to form pores in the target membrane, facilitating GzmB entry.
-
The "IEPD" Event: Once cytosolic, GzmB cleaves key substrates at IEPD-like motifs:
-
Bid
tBid: Truncated Bid translocates to the mitochondria to induce MOMP (Mitochondrial Outer Membrane Permeabilization). -
Pro-Caspase-3
Caspase-3: Direct proteolytic activation (though the mitochondrial loop is often dominant).
-
Signaling Pathway Diagram
The following diagram illustrates where the Ac-IEPD-AMC substrate fits as a surrogate marker within the natural signaling cascade.
Caption: Figure 1. The Granule Exocytosis Pathway. Ac-IEPD-AMC acts as a synthetic surrogate for natural GzmB substrates (Bid/Caspase-3), providing a quantifiable readout of cytotoxic potential.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for cell lysates (e.g., NK92 cells or primary CTLs).
Reagents & Buffer Composition
-
Reaction Buffer (Critical for Stability):
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl (Physiological ionic strength)
-
0.1% CHAPS (Zwitterionic detergent to lyse granules without denaturing enzymes)
-
5 mM DTT (Added fresh; essential to maintain the active site cysteine of caspases if co-assessing, and general protease stability)
-
-
Substrate Stock: 10 mM Ac-IEPD-AMC in dry DMSO. Store at -20°C.
-
Specific Inhibitor (Control): Ac-IEPD-CHO (100
M stock).
Step-by-Step Workflow
-
Cell Lysis:
-
Harvest
effector cells. -
Resuspend in 50
L cold Reaction Buffer. Incubate on ice for 10 min. -
Centrifuge at
for 5 min to remove debris. Collect supernatant.
-
-
Assay Setup (96-well Black Plate):
-
Sample Well: 50
L Lysate + 48 L Buffer. -
Inhibitor Control (Validation): 50
L Lysate + 1 L Ac-IEPD-CHO + 47 L Buffer. (Pre-incubate 15 min). -
Blank: 98
L Buffer.
-
-
Reaction Initiation:
-
Add 2
L of Substrate Stock (Final Conc: 200 M) to all wells. -
Note on Concentration: The
is high (~160 M), so 200 M ensures saturation for Vmax estimation.
-
-
Kinetic Read:
-
Measure Fluorescence (Ex 380 nm / Em 460 nm) every 5 minutes for 1-2 hours at 37°C.
-
Workflow Diagram
Caption: Figure 2. Experimental workflow for Granzyme B activity assay using Ac-IEPD-AMC.
Part 4: Data Analysis & Kinetic Parameters[1][2]
Quantitative Interpretation
Raw fluorescence units (RFU) are arbitrary. To report "Specific Activity" (pmol AMC released / min / mg protein):
-
Generate an AMC Standard Curve (0 - 10
M free AMC). -
Convert
RFU/min to pmol/min using the slope of the standard curve. -
Normalize to total protein concentration (via BCA assay).
Kinetic Parameters (Human Granzyme B)
The following table summarizes the kinetic efficiency of Ac-IEPD-AMC compared to next-generation FRET probes. Note the relatively high
| Parameter | Ac-IEPD-AMC (Standard) | H5 Probe (Next-Gen FRET) | Significance |
| ~160 | ~9.6 | High | |
| ~0.5 | ~117 | Turnover is slow; requires longer incubation times (1-2 hrs). | |
| Efficiency is orders of magnitude lower than natural substrates or optimized FRET probes. | |||
| Limit of Detection | ~25 nM Enzyme | ~6 pM Enzyme | Ac-IEPD-AMC is suitable for bulk lysates, not single-cell analysis. |
Data Source: Comparison derived from kinetic profiling of human Granzyme B substrates [1][5].[1]
References
-
RCSB PDB. (2001). 1IAU: Human Granzyme B in Complex with Ac-IEPD-CHO. Link
-
MedChemExpress. (2024). Ac-IEPD-AMC Fluorogenic Substrate Product Information. Link
-
Kaiserman, D., et al. (2014). A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity. Journal of Visualized Experiments. Link
-
Sutton, V. R., et al. (2000).[2] Initiation of apoptosis by granzyme B requires direct cleavage of bid, but not direct granzyme B-mediated caspase activation.[3] Journal of Experimental Medicine. Link
-
Van de Plas, B., et al. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies.[4] Nature Communications. Link
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry. Link
Sources
- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Initiation of apoptosis by granzyme B requires direct cleavage of bid, but not direct granzyme B-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Granzyme B‑Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ac-IEPD-AMC for Granzyme B Profiling
[1]
Executive Summary
Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a synthetic fluorogenic tetrapeptide substrate primarily used to quantify the activity of Granzyme B , a serine protease critical to cytotoxic T-lymphocyte (CTL) and Natural Killer (NK) cell-mediated apoptosis.[1] While it retains some cross-reactivity with Caspase-8, it remains a standard tool for studying granule-mediated cell death.[1]
This guide provides a rigorous physicochemical profile, solubility protocols, and a validated assay workflow for Ac-IEPD-AMC, addressing common experimental bottlenecks such as solubility limits in DMSO and kinetic optimization.
Physicochemical Identity
The core utility of Ac-IEPD-AMC lies in its specific cleavage site.[1] The acetylated N-terminus confers stability, while the C-terminal AMC fluorophore remains quenched until proteolytic hydrolysis occurs after the Aspartate (Asp/D) residue.[1]
Table 1: Core Chemical Specifications
| Parameter | Specification | Notes |
| Chemical Name | Ac-Ile-Glu-Pro-Asp-AMC | N-acetyl-L-isoleucyl-L-glutamyl-L-prolyl-L-aspartyl-7-amino-4-methylcoumarin |
| CAS Number | 216757-33-4 | Verified unique identifier.[1][2] |
| Molecular Weight | 671.7 g/mol | Value for the free acid/base parent molecule. |
| Molecular Formula | ||
| Solubility (DMSO) | 10 mM (Standard) | Conservative datasheets list 1 mg/mL (~1.5 mM), but 10 mM is required for kinetic saturation (see Section 3). |
| Excitation ( | 380 nm | Range: 350–380 nm. |
| Emission ( | 460 nm | Range: 440–460 nm (Blue Fluorescence). |
| Purity Grade | Critical for kinetic accuracy. |
Solubility & Stock Preparation (Critical Protocol)
The Solubility Paradox
While some vendor datasheets conservatively list DMSO solubility at 1 mg/mL (~1.5 mM) , effective kinetic assays often require final substrate concentrations near the
Field-Proven Insight: Ac-IEPD-AMC is typically soluble up to 10 mM in high-grade anhydrous DMSO with proper handling.[1]
Protocol: Preparation of 10 mM Stock Solution
Reagents:
-
Ac-IEPD-AMC (Lyophilized powder, stored at -20°C).[1]
-
Anhydrous DMSO (Cell culture grade,
99.9%).
Step-by-Step:
-
Equilibration: Allow the lyophilized vial to equilibrate to room temperature (RT) for 20 minutes before opening. Why: Prevents condensation moisture from degrading the peptide.
-
Calculation:
-
Target Concentration: 10 mM.
-
Mass-to-Volume: Dissolve 6.72 mg of Ac-IEPD-AMC in 1.0 mL of DMSO.
-
-
Solubilization:
-
Validation: Inspect visually. The solution must be optically clear.
-
Aliquot & Storage:
-
Dispense into 20–50 µL aliquots in amber tubes.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Warning: Avoid freeze-thaw cycles; limit to a maximum of 2 thaws.
-
Biological Mechanism & Specificity[1][5][6]
Ac-IEPD-AMC mimics the cleavage site of Granzyme B substrates (like Caspase-3 and Bid).[1] However, researchers must control for Caspase-8 , which shares overlapping specificity for the IExD motif.[1]
Mechanism of Action[4]
-
Recognition: Granzyme B binds the IEPD tetrapeptide sequence.
-
Hydrolysis: The enzyme cleaves the amide bond between Aspartate (D) and the AMC reporter.
-
Signal Generation: Free AMC is released, shifting its fluorescence quantum yield and allowing detection at 460 nm.
Diagram 1: Enzymatic Cleavage & Signal Transduction[1]
Caption: Schematic of Ac-IEPD-AMC hydrolysis. Granzyme B (primary) and Caspase-8 (secondary) cleave the substrate, releasing fluorescent AMC.[1]
Validated Assay Protocol
This protocol is designed for a 96-well microplate format (black, flat-bottom).[1]
Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 5 mM DTT.
-
Note: DTT is essential for maintaining enzyme active site reduction but degrades over time. Add fresh.
-
-
Enzyme Source: Recombinant Granzyme B or cell lysate (NK/CTL).
-
Inhibitors (Controls): Ac-IEPD-CHO (Reversible) or Z-AAD-CMK (Irreversible).[1]
Workflow
-
Substrate Dilution:
-
Dilute 10 mM DMSO stock to 200 µM in Assay Buffer (2X Working Solution).
-
Final Assay Concentration: 100 µM.[2]
-
-
Plate Setup:
-
Sample Wells: 50 µL Cell Lysate/Enzyme + 50 µL Assay Buffer.
-
Background Control: 100 µL Assay Buffer (No enzyme).
-
Substrate Control: 50 µL Buffer + 50 µL Substrate (No enzyme).
-
-
Reaction Initiation:
-
Kinetic Measurement:
-
Incubate at 37°C .
-
Read Fluorescence (
) every 2–5 minutes for 60 minutes.
-
-
Quantification:
-
Calculate
(Slope) from the linear phase.
-
Diagram 2: Assay Workflow Logic
Caption: Step-by-step workflow for the Ac-IEPD-AMC Granzyme B activity assay.
Troubleshooting & Optimization
Specificity Check
Since Ac-IEPD-AMC can be cleaved by Caspase-8, specificity must be validated in complex lysates:
-
Use Specific Inhibitors: Pre-incubate samples with IETD-CHO (Caspase-8 inhibitor).[1] If signal persists, it is likely Granzyme B.
-
Immunocapture: For absolute specificity, capture Granzyme B with an antibody on the plate surface before adding the substrate.
Signal Linearity
-
Issue: Fluorescence signal plateaus quickly.
-
Cause: Substrate depletion or enzyme instability.
-
Solution: Dilute the enzyme sample or decrease the incubation temperature to 25°C to slow the reaction.
References
-
Cayman Chemical. (n.d.). Ac-IEPD-AMC (trifluoroacetate salt) Product Information. Retrieved from [1]
-
MedChemExpress. (n.d.). Ac-IEPD-AMC Product Datasheet. Retrieved from [1]
-
AAT Bioquest. (n.d.). Caspase-8 Activity Assay Protocol (Analogous Method). Retrieved from [1]
-
Echelon Biosciences. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC Substrate Data. Retrieved from [1]
-
RCSB PDB. (2001). Human Granzyme B in Complex with Ac-IEPD-CHO. Retrieved from [1]
Sources
- 1. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ac-IEPD-AMC in Immunology Research
Executive Summary
Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate primarily used to quantify the enzymatic activity of Granzyme B (GzmB), a serine protease critical to the cytotoxic machinery of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells.
While historically utilized as a direct readout of immune cell potency, its utility is nuanced by overlapping substrate specificity with Caspase-8 . This guide provides a rigorous technical framework for deploying Ac-IEPD-AMC in immunology assays, emphasizing experimental controls that distinguish Granzyme B activity from upstream apoptotic initiators.
Biochemical Mechanism & Specificity[1][2][3][4][5]
The Hydrolysis Reaction
Ac-IEPD-AMC functions as a "turn-on" fluorescent probe. In its native state, the AMC fluorophore is quenched via an amide bond linkage to the C-terminus of the aspartic acid residue. Granzyme B, an "aspase" (aspartate-specific serine protease), recognizes the IEPD tetrapeptide motif.
Upon binding, GzmB hydrolyzes the peptide bond between Aspartic Acid (Asp) and AMC. This liberation restores the electron delocalization of the coumarin ring, resulting in a strong fluorescence emission at 440–460 nm upon excitation at 360–380 nm .
Visualization of Signaling & Cleavage
The following diagram details the enzymatic cleavage and the potential for cross-reactivity in the apoptotic signaling cascade.
Figure 1: Enzymatic hydrolysis of Ac-IEPD-AMC by Granzyme B and potential Caspase-8 interference.
The Specificity Challenge: IEPD vs. IETD
While IEPD (Ile-Glu-Pro-Asp) is the preferred motif for Granzyme B, it is not absolute.
-
Granzyme B: Prefers IEPD but can cleave IETD.
-
Caspase-8: Prefers IETD (Ile-Glu-Thr-Asp) but can cleave IEPD.
Critical Insight: In bulk cell lysates (e.g., tumor cells undergoing apoptosis induced by CTLs), both Granzyme B and Caspase-8 may be active. To claim "Granzyme B specific activity," you must use selective inhibitors in parallel control wells (see Section 4).
Validated Experimental Protocol
This protocol is designed for a 96-well plate format using cell lysates (e.g., NK cells or CTLs cocultured with target cells).
Reagents & Buffers
| Component | Concentration | Function |
| Reaction Buffer | 50 mM HEPES (pH 7.4) | Maintains physiological pH. |
| Salt | 100 mM NaCl | Stabilizes protease structure. |
| Detergent | 0.1% CHAPS | Solubilizes membrane-bound proteins; ensures full lysis. |
| Reducing Agent | 10 mM DTT | Maintains enzyme active site thiols (critical for Caspases, less for GzmB, but standard). |
| Substrate | 200 µM Ac-IEPD-AMC | Substrate stock (dissolved in DMSO). Final assay conc: 20–50 µM. |
| Specific Inhibitor | 10 µM Ac-IEPD-CHO | Aldehyde inhibitor to validate signal specificity. |
Experimental Workflow
To ensure data integrity, every assay plate must include a Standard Curve and Specificity Controls .
Figure 2: Step-by-step workflow for the specific quantification of Granzyme B activity.
Step-by-Step Procedure
-
Lysate Preparation:
-
Wash 1–5 x 10⁶ cells in PBS.
-
Resuspend in 50–100 µL of Reaction Buffer (with CHAPS/DTT).
-
Incubate on ice for 10–20 minutes.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
-
Protein Quantification:
-
Determine protein concentration (BCA or Bradford) to normalize activity later.
-
-
Plate Loading:
-
Sample: 50 µL Lysate + 40 µL Buffer.
-
Inhibitor Control: 50 µL Lysate + 30 µL Buffer + 10 µL Ac-IEPD-CHO (Pre-incubate 15 min at 37°C).
-
Substrate Blank: 90 µL Buffer (No lysate).
-
-
Reaction Initiation:
-
Add 10 µL of Ac-IEPD-AMC (1 mM stock) to all reaction wells (Final conc: 100 µM).
-
-
Measurement:
-
Immediately place in a fluorescence plate reader pre-warmed to 37°C.
-
Read Kinetic Mode every 2 minutes for 60 minutes.
-
Settings: Ex 380 nm / Em 460 nm.
-
Data Analysis & Interpretation
Do not rely on raw RFU (Relative Fluorescence Units) endpoints, as they are prone to artifacts. Use the kinetic slope .
Calculating Specific Activity
-
Plot RFU vs. Time (min) for each well.
-
Select the linear portion of the curve (usually 10–40 min).
-
Calculate Slope (
). -
Subtract Background:
. -
Convert to Molar Activity using the AMC Standard Curve slope (
): -
Normalize: Divide by total protein (mg) to get Specific Activity (U/mg) .
Interpreting the Specificity Control
If the Inhibitor Control (Ac-IEPD-CHO) reduces activity by:
-
>90% : The signal is predominantly Granzyme B.
-
<50% : Significant contamination from other proteases (likely Caspase-8).
-
Action: Repeat assay using Ac-IETD-CHO (Caspase-8 inhibitor) to quantify the non-GzmB fraction.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background Fluorescence | Free AMC in substrate stock. | Check substrate purity; store stock at -20°C in dark. |
| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Dilute lysate further; measure earlier time points. |
| Low Signal | Low GzmB expression or suboptimal pH. | Ensure Reaction Buffer is pH 7.4; use fresh DTT. Verify cell activation (e.g., IL-2 stimulation).[1] |
| Signal in Inhibitor Well | Caspase-8 cross-reactivity. | Subtract the residual activity in the inhibitor well from the total activity to isolate GzmB contribution. |
References
-
Vertex Pharmaceuticals & NIH. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. National Institutes of Health. Link
-
MedChemExpress. (2023). Ac-IEPD-AMC TFA | Fluorogenic Substrate Product Data Sheet. MedChemExpress. Link
-
AAT Bioquest. (2019). Ac-IETD-AMC Fluorogenic Caspase-8/Granzyme B Substrate Protocol.[2][3] AAT Bioquest.[3][4] Link
-
RCSB PDB. (2001). 1IAU: Human Granzyme B in Complex with Ac-IEPD-CHO. Protein Data Bank. Link
-
Journal of Molecular Graphics and Modelling. (2022). Structural insights into the catalytic mechanism of granzyme B upon substrate and inhibitor binding.[5] PubMed.[6] Link
Sources
- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-IETD-AMC | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Structural insights into the catalytic mechanism of granzyme B upon substrate and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Precision Profiling of Cytotoxic T-Lymphocyte Activity Using Ac-IEPD-AMC
Executive Summary & Mechanistic Rationale
In the fields of immuno-oncology and cell therapy, accurately quantifying the cytotoxic potential of CD8+ T-lymphocytes (CTLs) and Natural Killer (NK) cells is a critical gating step for drug development. While traditional assays (such as
As a Senior Application Scientist, I advocate for the direct measurement of Granzyme B (GrB) release as a superior, early-stage biomarker of CTL degranulation. Upon recognizing a target cell, CTLs exocytose perforin and serine proteases—predominantly Granzyme B—into the immunological synapse.
To quantify this activity, the fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin) is employed. The tetrapeptide sequence (IEPD) is highly specific to the active site pocket of Granzyme B, which catalytically cleaves the amide bond following the aspartate residue. This hydrolysis liberates the AMC fluorophore from its quenched state, providing a highly sensitive, kinetic readout of CTL activation 1[1].
Fig 1: Mechanism of Granzyme B-mediated cleavage of Ac-IEPD-AMC yielding fluorescent AMC.
Biochemical Kinetics & Quantitative Substrate Parameters
Understanding the biochemical properties of Ac-IEPD-AMC is essential for optimizing assay sensitivity. Ac-IEPD-AMC is a dual substrate, recognized by both Granzyme B and Caspase-82[2]. However, because Caspase-8 is strictly intracellular and Granzyme B is secreted during degranulation, assaying the extracellular supernatant isolates the Granzyme B signal, ensuring specificity.
The Michaelis constant (
Table 1: Physicochemical Properties of Ac-IEPD-AMC
| Parameter | Value | Causality / Experimental Significance |
| Molecular Weight | 671.7 g/mol | Determines stoichiometric calculations for stock solutions 4[4]. |
| Target Proteases | Granzyme B, Caspase-8 | IEPD mimics the natural cleavage site. Requires spatial separation (supernatant vs. lysate) for GrB specificity. |
| ~160 µM | Dictates the optimal working concentration (100 µM) to approximate | |
| Excitation ( | 340 - 380 nm | UV/Violet excitation specifically targets the liberated AMC fluorophore[4]. |
| Emission ( | 440 - 460 nm | Blue fluorescence emission is easily distinguished from standard cellular autofluorescence[4]. |
| Solubility | DMSO (1 mg/mL) | Requires pre-dissolution in DMSO. Final assay DMSO must be |
Self-Validating Experimental Protocol: CTL Degranulation Assay
A robust assay must be a self-validating system. If a protocol lacks internal logical checks, anomalous data cannot be diagnosed. The following methodology incorporates specific buffer chemistries and competitive inhibitor controls to guarantee that the observed fluorescence is exclusively Granzyme B-mediated.
Buffer Chemistry & Causality
The assay buffer is formulated as: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, and 5% (v/v) DMSO 5[5].
-
Why Tris pH 7.5? Granzyme B operates optimally in slightly basic conditions, mimicking the cytosolic pH of the target cell.
-
Why CHAPS? As a zwitterionic detergent, CHAPS prevents the non-specific adsorption of low-concentration Granzyme B to the hydrophobic walls of the microplate without denaturing the protease.
-
Why DTT? While GrB is a serine protease, maintaining a reducing environment preserves the structural integrity of the enzyme preparation and prevents oxidative cross-linking.
Step-by-Step Methodology
Step 1: Co-Culture Setup
-
Plate target tumor cells in a 96-well V-bottom plate (e.g.,
cells/well). -
Add effector cells (CTLs or NK cells) at varying Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Self-Validation Controls: Include wells with Target Cells Only (background protease activity), Effector Cells Only (spontaneous degranulation), and Max Release (Effector cells treated with 0.1% Triton X-100).
-
Incubate the co-culture at 37°C, 5% CO
for 2 to 4 hours.
Step 2: Supernatant Harvest
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet all cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well into a fresh, black, flat-bottom 96-well assay plate. Causality: Black plates prevent well-to-well optical crosstalk during fluorescence reading.
Step 3: Substrate Incubation
-
Prepare a 2X Substrate Master Mix: Dilute Ac-IEPD-AMC stock (in DMSO) into the Assay Buffer to a concentration of 200 µM.
-
Add 50 µL of the 2X Substrate Master Mix to each well containing 50 µL of supernatant (Final Ac-IEPD-AMC concentration = 100 µM)6[6].
-
Specificity Control: To a duplicate set of experimental wells, add 1 µM of Ac-IEPD-CHO (a competitive Granzyme B inhibitor). A complete loss of signal in these wells proves the fluorescence is GrB-specific.
Step 4: Kinetic Readout
-
Immediately place the plate in a temperature-controlled fluorescence microplate reader set to 37°C 7[7].
-
Measure fluorescence kinetically every 2 minutes for 1 hour using
= 360-380 nm and = 440-460 nm. -
Calculate the initial velocity (
) from the linear portion of the fluorescence-time curve.
Fig 2: Step-by-step workflow for the Ac-IEPD-AMC Granzyme B microplate assay.
Data Interpretation & Troubleshooting
When analyzing the kinetic data, the relative fluorescence units (RFU) per minute (
Troubleshooting High Background: If the Target Cell Only control exhibits high fluorescence, the target cells may be undergoing spontaneous apoptosis, releasing intracellular caspases that cross-react with the IEPD sequence8[8]. Ensure target cell viability is >95% prior to co-culture.
Troubleshooting Low Signal: If the Max Release control yields low RFU, the Ac-IEPD-AMC substrate may have degraded. AMC substrates are light-sensitive and prone to spontaneous hydrolysis if stored improperly. Always store lyophilized Ac-IEPD-AMC at -20°C, protect it from light, and avoid repeated freeze-thaw cycles of the DMSO stock[1].
By adhering to this self-validating architecture, researchers can confidently utilize Ac-IEPD-AMC to profile the dynamic cytotoxic capabilities of engineered T-cells, ensuring high-fidelity data for immunotherapeutic development.
References
-
Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy Source: nih.gov (PMC) URL:[Link]
-
Probing the Efficiency of Proteolytic Events by Positional Proteomics Source: nih.gov (PMC) URL: [Link]
-
A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies Source: nih.gov (PMC) URL: [Link]
Sources
- 1. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Enzo Life Sciences Ac-IEPD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Efficiency of Proteolytic Events by Positional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
standard protocol for Granzyme B activity assay using Ac-IEPD-AMC
A Kinetic Fluorometric Assay Using Ac-IEPD-AMC
Abstract
This application note details a standardized protocol for the kinetic measurement of Granzyme B (GzmB) activity in biological samples (cell lysates, tissue homogenates, or recombinant preparations). The assay utilizes the specific fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin).[1] Upon cleavage by GzmB, the fluorophore AMC is released, allowing for real-time quantification of enzymatic velocity. This guide emphasizes critical parameters often overlooked in general protocols, including specific buffer reducing agents, the necessity of kinetic over endpoint analysis, and the exclusion of serine protease inhibitors during sample preparation.
Introduction & Principle
Granzyme B is a serine protease stored in the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[2][3][4][5][6][7][8] It is a primary mediator of apoptosis, cleaving substrates after aspartic acid residues.[6]
The specificity of this assay relies on the tetrapeptide sequence IEPD (Isoleucine-Glutamate-Proline-Aspartate), which mimics the cleavage site of Granzyme B substrates (such as Caspase-3/8).[1]
-
Quenched State: When AMC is bound to the C-terminus of the peptide, it is non-fluorescent.
-
Active State: GzmB hydrolyzes the peptide bond between Aspartate and AMC.
-
Detection: Free AMC emits strong blue fluorescence (Ex/Em: 380/500 nm).[1]
Mechanism of Action
Figure 1: Enzymatic hydrolysis mechanism.[1] GzmB recognizes the Asp residue, cleaving the amide bond to release fluorogenic AMC.
Materials & Reagents
3.1 Optimized Reaction Buffer
Standard commercial buffers often lack sufficient reducing agents. Prepare fresh.
-
Base: 50 mM HEPES, pH 7.5
-
Salt: 150 mM NaCl[1]
-
Detergent: 0.1% CHAPS (stabilizes the enzyme)
-
Reducing Agent (CRITICAL): 5 mM DTT (Dithiothreitol) or 2-Mercaptoethanol.[1] Add immediately prior to use.[9]
-
Chelator: 1 mM EDTA (optional, inhibits metalloproteases).[1]
3.2 Substrate & Controls
-
Substrate: Ac-IEPD-AMC (Stock: 10 mM in DMSO).[1] Store at -20°C, protect from light.
-
Standard: 7-Amino-4-methylcoumarin (AMC) (Stock: 1 mM in DMSO).[1]
-
Inhibitor (Specificity Control): Ac-IEPD-CHO (Reversible) or Z-AAD-CMK (Irreversible).[1][10]
-
Enzyme Source: Recombinant Human Granzyme B (Positive Control) or cell lysates.[1]
Experimental Protocol
4.1 Sample Preparation (The "Trap" Step)
WARNING: Standard lysis buffers contain PMSF or Aprotinin. These are serine protease inhibitors and will irreversibly inactivate Granzyme B.[5][10]
-
Protocol: Lyse cells (
) in 100 µL of Reaction Buffer (containing CHAPS/DTT) without protease inhibitors. -
Incubate on ice for 10 min.
-
Centrifuge at 10,000
for 5 min at 4°C. Collect supernatant.
4.2 Assay Setup (96-Well Black Plate)
-
Standard Curve: Prepare serial dilutions of free AMC (0 to 100 pmol/well) to convert RFU to concentration.
-
Sample Wells: Add 50 µL of cell lysate or recombinant enzyme.
-
Inhibitor Control: Add 50 µL lysate + 10 µL Inhibitor (Ac-IEPD-CHO). Incubate 10 min at 37°C before adding substrate.
-
Background Control: 50 µL Reaction Buffer only.
-
Reaction Initiation: Add 50 µL of 200 µM Ac-IEPD-AMC (diluted in buffer) to all wells. Final reaction volume = 100 µL. Final Substrate Concentration = 100 µM.
4.3 Kinetic Measurement
-
Instrument: Fluorescence Microplate Reader.
-
Settings:
4.4 Workflow Visualization
Figure 2: Experimental workflow. Note the pre-incubation step for inhibitor controls and the continuous kinetic read.
Data Analysis
5.1 Calculation of Activity
Do not use endpoint values, as they can be affected by substrate depletion or enzyme instability. Use the linear portion of the kinetic curve.[13]
-
Select Linear Region: Typically between 10–40 minutes.
-
Calculate Slope:
(RFU per minute). -
Subtract Background:
. -
Convert to Activity: Use the AMC Standard Curve slope (
).
- : Change in fluorescence during time interval.[3]
- : Time interval (min).[1][3][11]
- : Volume of sample added (mL).
-
Unit Definition: One unit = 1 pmol AMC released per minute at 37°C.[11]
5.2 Data Summary Table
| Parameter | Optimal Range | Notes |
| Substrate Conc. | 50 - 200 µM | |
| Linearity | If curve plateaus early, dilute sample. | |
| Z' Factor | > 0.5 | For screening assays; indicates robust signal-to-noise.[1] |
| Background | < 10% of Max Signal | High background indicates substrate degradation. |
Troubleshooting & Expert Tips
-
High Background Fluorescence: The Ac-IEPD-AMC substrate can degrade if exposed to moisture or light.[1] Always store the DMSO stock with desiccant and prepare working solutions immediately before use.
-
Non-Linear Kinetics: If the reaction curve flattens within 10 minutes, the enzyme concentration is too high. Dilute the lysate 1:5 or 1:10.
-
No Activity in Positive Control: Check the DTT. Oxidized DTT fails to stabilize the catalytic cysteine/histidine triad environment. Use fresh DTT.
-
Specificity Check: If activity persists in the presence of Ac-IEPD-CHO, it is likely due to non-specific proteases.[1] Subtract this "residual" activity from your total to get specific Granzyme B activity.[11]
References
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. Link
-
Sigma-Aldrich. (n.d.).[1] Granzyme B Activity Assay Kit Technical Bulletin. MilliporeSigma. Link
-
Ewen, C. L., et al. (2012). A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity.[2][3][11] Bio-protocol. Link
-
AMSBIO. (n.d.). Granzyme B Activity Fluorometric Assay Kit Protocol. AMSBIO. Link
-
BenchChem. (2025).[10] A Comparative Guide to Granzyme B Inhibitors: Z-Ala-Ala-Asp-CMK and Alternatives.[1] BenchChem.[10] Link
Sources
- 1. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mybiosource.com [mybiosource.com]
- 6. rcsb.org [rcsb.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anaspec.com [anaspec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. quickzyme.com [quickzyme.com]
Application Note: Ac-IEPD-AMC Caspase-8 Fluorometric Assay
Abstract
This technical guide details the protocol for quantifying Caspase-8 activity using the fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin).[1] While Ac-IETD-AMC is the canonical substrate for Caspase-8, Ac-IEPD-AMC is frequently utilized in specific research contexts, particularly when distinguishing upstream apoptotic signaling from Granzyme B-mediated pathways.[1] This protocol synthesizes kinetic principles, buffer chemistry, and validation controls to ensure high-fidelity data suitable for drug development and mechanistic studies.
Introduction & Mechanism
The Target: Caspase-8
Caspase-8 (FLICE) is the apical initiator caspase in the extrinsic apoptotic pathway. Upon ligand binding (e.g., FasL, TNF
The Substrate: Ac-IEPD-AMC vs. Ac-IETD-AMC
-
Canonical Substrate: Ac-IETD-AMC (Ile-Glu-Thr-Asp) is the classic consensus sequence for Caspase-8.[1]
-
Protocol Substrate: Ac-IEPD-AMC (Ile-Glu-Pro-Asp).[1][2]
-
Critical Note: The IEPD motif is the preferred cleavage site for Granzyme B , a serine protease found in cytotoxic T-lymphocytes (CTLs) and NK cells. However, Caspase-8 retains significant cross-reactivity for IEPD. When using Ac-IEPD-AMC to measure Caspase-8, inhibitor-based validation is mandatory to rule out Granzyme B artifacts, especially in immune cell lysates.[1]
-
Detection Principle
The substrate consists of the tetrapeptide IEPD coupled to the fluorophore AMC (7-amino-4-methylcoumarin).[1]
-
Intact State: The peptide bond quenches the fluorescence of the AMC group.
-
Enzymatic Cleavage: Active Caspase-8 hydrolyzes the bond between Aspartate (D) and AMC.
-
Signal Generation: Free AMC fluoresces intensely (Ex: 380 nm / Em: 460 nm). Signal intensity is directly proportional to enzymatic activity.
Figure 1: Signal transduction pathway and assay principle.[1] Note the potential for Granzyme B cross-reactivity.
Materials & Preparation
Reagents
| Component | Concentration (Stock) | Storage | Function |
| Ac-IEPD-AMC | 10 mM in DMSO | -20°C (Dark) | Fluorogenic Substrate |
| Cell Lysis Buffer | 1X | 4°C | Solubilizes cytosolic proteins |
| 2X Reaction Buffer | 2X | 4°C | Provides optimal pH/salt for enzyme |
| DTT | 1 M | -20°C | Critical: Reduces active site cysteine |
| Z-IETD-FMK | 2 mM in DMSO | -20°C | Specific Caspase-8 Inhibitor (Control) |
| AMC Standard | 1 mM in DMSO | -20°C | For generating standard curve |
Buffer Composition (If preparing in-house)
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.[1]
-
2X Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% Glycerol, 1 mM EDTA.[1]
-
Expert Tip:Always add DTT fresh. DTT oxidizes rapidly in solution. Without DTT, Caspase-8 activity may drop by >50%.
-
Experimental Protocol
Phase 1: Sample Preparation
-
Induction: Treat cells (
cells/sample) with the apoptosis inducer (e.g., Fas Ligand, Staurosporine) for the desired time. -
Harvest: Centrifuge cells at 400 x g for 5 min at 4°C. Discard supernatant.
-
Lysis: Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer .
-
Incubation: Incubate on ice for 10-20 minutes . Vortex intermittently.
-
Clarification: Centrifuge at 10,000 x g for 1 min at 4°C. Transfer supernatant (cytosolic extract) to a fresh tube.
-
Quantification: Measure protein concentration (Bradford or BCA). Normalize samples to 1-3 mg/mL .
Phase 2: Assay Setup (96-Well Black Plate)
Design the plate to include: Blank, Negative Control (Untreated), Positive Control (Induced), and Inhibitor Control.[1]
| Component | Sample Well | Neg. Control | Background Blank | Inhibitor Control |
| 2X Reaction Buffer | 50 µL | 50 µL | 50 µL | 50 µL |
| Cell Lysate | 50 µL | 50 µL | -- | 50 µL |
| Lysis Buffer | -- | -- | 50 µL | -- |
| Z-IETD-FMK (Inhibitor) | -- | -- | -- | 1 µL |
Note: If using the Inhibitor Control, pre-incubate the lysate with Z-IETD-FMK for 15 min at RT before adding substrate.[1]
Phase 3: Reaction & Measurement
-
Substrate Addition: Add 5 µL of 1 mM Ac-IEPD-AMC to all wells (Final conc: ~50 µM).
-
Mixing: Gently tap the plate to mix. Avoid bubbles (bubbles scatter light and skew fluorescence).
-
Incubation: Incubate at 37°C for 1 to 2 hours in the dark.
-
Read: Measure fluorescence on a microplate reader.
Figure 2: Step-by-step experimental workflow.
Data Analysis
AMC Standard Curve
To convert Relative Fluorescence Units (RFU) into absolute enzyme activity (pmol/min), generate a standard curve using free AMC.[1]
-
Dilute AMC stock to 0, 10, 20, 40, 80, 160 pmol/well.
-
Plot RFU (Y-axis) vs. AMC amount (pmol) (X-axis).[1]
-
Calculate the slope (
) of the line.
Calculation
[1]- : RFU(Sample) - RFU(Blank)
- : Slope of standard curve (RFU/pmol)
- : Reaction time (minutes)
- : Amount of protein added (mg)
- : Dilution factor
Validation & Troubleshooting
Specificity Check (Crucial)
Since Ac-IEPD-AMC is also a Granzyme B substrate:
-
Scenario: If testing CTL or NK cell lysates.
-
Solution: Run parallel wells with Z-IETD-FMK (Caspase-8 inhibitor) and Z-IEPD-FMK (Granzyme B inhibitor).[1]
-
Signal blocked by Z-IETD-FMK = Caspase-8 Activity.[1]
-
Signal blocked by Z-IEPD-FMK = Granzyme B Activity.
-
Common Pitfalls
| Problem | Possible Cause | Solution |
| High Background | Old substrate or free AMC contamination | Check substrate purity; use fresh buffer.[1] |
| No Signal | Oxidation of DTT | Add fresh DTT to the reaction buffer immediately before use. |
| Low Signal | Low protein concentration | Increase lysate volume or extend incubation to 4 hours. |
| Drift | Photobleaching | Keep plate in the dark during incubation. |
References
- Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry.
-
Enzo Life Sciences. Ac-IEPD-AMC Caspase-8/Granzyme B Substrate.[1][2][7] Retrieved from [Link][1]
Sources
- 1. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. amsbio.com [amsbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Caspase specific Substrates › PeptaNova [peptanova.de]
Application Note: Kinetic vs. Endpoint Assay Methods for Ac-IEPD-AMC
Precision Quantification of Granzyme B Activity
Introduction
The accurate quantification of Granzyme B (GzmB) activity is critical in immunology and oncology drug discovery. GzmB is a serine protease stored in the granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, playing a pivotal role in inducing apoptosis in target cells.[1][2]
This guide focuses on the fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin).[3] While the peptide sequence IEPD mimics the cleavage site of GzmB substrates (like Bid), the AMC fluorophore allows for sensitive detection.
Why Ac-IEPD-AMC?
-
Specificity: The Aspartate (Asp/D) residue at the P1 position is strictly required by GzmB. The IEPD sequence optimizes selectivity against other Asp-cleaving enzymes like Caspase-8, although cross-reactivity controls remain essential.
-
Sensitivity: Upon cleavage, the released AMC exhibits a high quantum yield, allowing detection of femtomolar enzyme levels.
Mechanism of Action
The assay relies on the proteolytic hydrolysis of the amide bond between the C-terminal Aspartate of the peptide and the AMC reporter.
Reaction:
-
Substrate (Intact): Weakly fluorescent (quenched state).
-
Product (Free AMC): Highly fluorescent at
, .
Diagram 1: Reaction Mechanism & Signal Generation
Caption: Hydrolysis of Ac-IEPD-AMC by Granzyme B releases the fluorophore AMC, resulting in a measurable shift in fluorescence intensity.
Experimental Protocols
3.1 Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% CHAPS, 5 mM DTT.
-
Note: DTT should be added fresh to maintain enzyme stability.
-
-
Substrate Stock: Dissolve Ac-IEPD-AMC in DMSO to 10 mM. Store at -20°C.
-
Enzyme: Recombinant Granzyme B (avoid vigorous vortexing).
3.2 Method A: Kinetic Assay (Continuous Monitoring)
Best For:
-
Plate Setup: Use a black 96-well or 384-well plate with clear flat bottoms.
-
Enzyme Addition: Add 40 µL of diluted Granzyme B (e.g., 0.5 - 5 ng/well) to reaction wells.
-
Inhibitor/Vehicle: Add 10 µL of test compound or buffer. Incubate for 15 mins at RT (25°C).
-
Initiation: Add 50 µL of Ac-IEPD-AMC substrate (diluted in Assay Buffer to 2X final concentration, typically 50-200 µM final).
-
Detection: Immediately transfer to plate reader.
-
Mode: Kinetic[4]
-
Interval: Read every 60 seconds for 30-60 minutes.
-
Temp: 37°C.
-
Settings:
, .
-
-
Analysis: Calculate the slope (RFU/min) from the linear portion of the curve.
3.3 Method B: Endpoint Assay
Best For: High-Throughput Screening (HTS), large sample numbers, fixed-time analysis.
-
Plate Setup: Same as Kinetic.
-
Enzyme & Inhibitor: Incubate Enzyme (40 µL) and Compound (10 µL) for 15 mins.
-
Initiation: Add 50 µL of Ac-IEPD-AMC substrate.
-
Incubation: Cover plate to prevent evaporation. Incubate at 37°C for a fixed time (e.g., 60 mins).
-
Critical: Ensure the reaction remains linear during this time (determined via pilot kinetic assay).
-
-
Termination (Stop Step): Add 100 µL of Stop Solution (100 mM Sodium Monochloroacetate, pH 4.3 OR 1M Sodium Carbonate, pH 10).
-
Note: Sodium Carbonate (pH 10) is preferred for AMC as it maximizes fluorescence signal, increasing sensitivity.
-
-
Detection: Read plate once at
, .
Diagram 2: Workflow Logic & Decision Tree
Caption: Decision matrix for selecting Kinetic vs. Endpoint workflows based on experimental requirements.
Comparative Analysis
| Feature | Kinetic Assay | Endpoint Assay |
| Data Integrity | High. Real-time monitoring allows detection of non-linearity and artifacts (e.g., compound precipitation). | Medium. Assumes linearity; vulnerable to "inner filter effects" if compounds absorb light. |
| Throughput | Low/Medium. Reader is occupied for the duration of the assay (30-60 mins). | High. Plates can be stacked/incubated offline; reader only needed for seconds. |
| Sensitivity | High. Slope calculation averages out noise over multiple data points. | High. Can be enhanced by using a high pH Stop Solution to boost AMC quantum yield. |
| Interference | Resistant. Background fluorescence is subtracted (Slope = | Susceptible. Autofluorescent compounds mimic enzyme activity (False Positives). |
| Primary Use | Primary Screening (10,000+ compounds). |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , every assay plate must include internal controls.
-
Linearity Check (Kinetic Mode):
-
Issue: Signal plateaus too quickly.
-
Cause: Substrate depletion (>10% consumed) or enzyme instability.
-
Fix: Reduce enzyme concentration or incubation time.
-
-
Inner Filter Effect (Endpoint Mode):
-
Issue: Colored compounds (yellow/orange) absorb excitation light (380 nm), reducing signal.
-
Validation: Spike Free AMC into wells containing the test compound. If the signal is lower than the buffer control, the compound is quenching the read.
-
-
Substrate Specificity Control:
References
-
AnaSpec. (2024). SensoLyte® 520 Granzyme B Activity Assay Kit Protocol. Retrieved from [Link]
-
BMG Labtech. (2025). Endpoint and kinetic modes on a microplate reader. Retrieved from [Link]
Sources
- 1. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. AIM2/ASC triggers caspase-8-dependent apoptosis in Francisella-infected caspase-1-deficient macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
96-well plate setup for high-throughput screening with Ac-IEPD-AMC
Application Note: High-Throughput Screening of Granzyme B Inhibitors using Ac-IEPD-AMC
Introduction & Scientific Rationale
Granzyme B (GzmB) is a serine protease stored in the secretory granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1] Upon delivery into target cells, GzmB initiates apoptosis by cleaving downstream substrates, most notably Caspase-3.[1]
This protocol utilizes the synthetic fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin).[1][2] The peptide sequence IEPD mimics the specific cleavage site of Caspase-3, the physiological target of GzmB.
Mechanism of Action: In its native state, the AMC fluorophore is quenched by the peptide bond. Granzyme B specifically hydrolyzes the peptide bond at the C-terminus of the Aspartate (Asp) residue. This cleavage releases free AMC, which fluoresces intensely upon excitation.
This assay is designed for High-Throughput Screening (HTS) in a 96-well format to identify small molecule inhibitors of GzmB.[1]
Assay Principle Visualization
The following diagram illustrates the molecular mechanism and the signal generation pathway.
Figure 1: Mechanism of Ac-IEPD-AMC cleavage by Granzyme B releasing fluorescent AMC.[1]
Materials & Reagent Preparation
Critical Quality Attribute (CQA): The stability of Granzyme B is pH and reduction-sensitive. Do not use generic PBS.
A. Assay Buffer (Prepare Fresh)
Store at
| Component | Concentration | Function |
|---|---|---|
| HEPES (pH 7.5) | 50 mM | Maintains physiological pH.[1] |
| NaCl | 100 mM | Simulates isotonic tonicity. |
| CHAPS | 0.1% (w/v) | Zwitterionic detergent; prevents enzyme adsorption to plastic. |
| DTT | 10 mM | Maintains enzyme stability (prevents oxidation). Add immediately before use. |
B. Reagents[2][4][5][6][7][8][9]
-
Enzyme: Recombinant Human Granzyme B (Active).
-
Stock: Dilute to 2x working concentration (e.g., 20 nM) in Assay Buffer.[1]
-
-
Substrate: Ac-IEPD-AMC (MW ~672 g/mol ).[1]
-
Stock: 10 mM in DMSO (Store at
, protect from light). -
Working Solution: Dilute to 2x final concentration (e.g., 100 µM) in Assay Buffer.[1]
-
-
Inhibitor Control: Z-AAD-CMK (Irreversible GzmB inhibitor) or Ac-IEPD-CHO.[1][3]
Pre-Assay Optimization (The "Self-Validating" System)[1]
Before running the screen, you must validate the system using two key parameters.
Step 1: Determination
To ensure the assay is sensitive to competitive inhibitors, the substrate concentration
-
Protocol: Titrate Ac-IEPD-AMC (0 – 500 µM) against fixed GzmB (10 nM).
-
Analysis: Plot Initial Velocity (
) vs. using Michaelis-Menten non-linear regression. -
Note: Literature suggests the
for Ac-IEPD-AMC can be high (>100 µM).[1] If is cost-prohibitive, use but acknowledge the bias towards competitive inhibitors.[1]
Step 2: Enzyme Linearity
Determine the linear range of the reaction to ensure you are measuring initial velocity, not endpoint saturation.
-
Protocol: Measure fluorescence every 2 minutes for 60 minutes.
-
Selection: Choose a read time where the
.
96-Well Plate Layout & Workflow
Plate Type: 96-well Black Flat-Bottom Polystyrene (Corning Costar or equivalent).[1] Why Black? Minimizes background scattering and cross-talk between wells.
Plate Map
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | NC | NC | Cpd 1 | Cpd 9 | ... | ... | ... | ... | ... | ...[1][5][6][7][8][9] | PC | PC |
| B | NC | NC | Cpd 2 | Cpd 10 | ... | ... | ... | ... | ... | ...[1] | PC | PC |
| C | IC | IC | Cpd 3 | ... | ... | ... | ... | ... | ... | ...[1] | PC | PC |
| D | IC | IC | Cpd 4 | ... | ... | ... | ... | ... | ... | ...[1] | PC | PC |
| E | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
-
NC (Negative Control): Buffer + Substrate (No Enzyme).[1] Represents background noise.
-
PC (Positive Control): Enzyme + Substrate + DMSO (Vehicle). Represents 100% Activity.[4]
-
IC (Inhibitor Control): Enzyme + Substrate + Z-AAD-CMK (10 µM). Validates inhibition capability.
-
Cpd: Test Compounds.
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the 96-well assay.
Detailed Experimental Protocol
-
Priming: Pre-warm the microplate reader to
. -
Enzyme Dispense:
-
Add
of 2x GzmB Enzyme Solution to all wells except Negative Control (NC) wells. -
Add
of Assay Buffer to NC wells.
-
-
Compound Treatment:
-
Add
of 10x Test Compounds (in 10% DMSO/Buffer) to sample wells. -
Add
of 10% DMSO/Buffer to PC and NC wells (Vehicle Control). -
Add
of Reference Inhibitor to IC wells. -
Final Volume at this stage: 50 µL.
-
-
Pre-Incubation:
-
Shake plate briefly (orbital, medium speed, 10 sec).
-
Incubate for 15 minutes at
. This allows slow-binding inhibitors to interact with the active site.
-
-
Substrate Initiation:
-
Add
of 2x Ac-IEPD-AMC Substrate Solution to ALL wells.[1] -
Total Assay Volume: 100 µL.
-
-
Measurement:
Data Analysis & Validation
A. Calculate Reaction Rate ( )
Do not use single-point endpoint data if possible. Kinetic data is superior for identifying false positives (e.g., fluorescent compounds).[1]
-
Plot RFU vs. Time for each well.[4]
-
Calculate the slope (RFU/min) over the linear portion of the curve.
B. Calculate % Inhibition
C. Assay Robustness ( -Factor)
For HTS, the
-
: Standard Deviation[1][10]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Mean Signal (Slope)[1]
-
Requirement:
is required for a valid screen.[6]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (NC) | Free AMC in substrate stock.[1] | Check substrate purity. Store stock at |
| Low Signal (PC) | Inactive Enzyme or Oxidation. | Ensure DTT is fresh. Avoid freeze/thaw cycles of GzmB. |
| Signal Drift | Temperature fluctuation. | Pre-warm plate and reader to |
| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or measurement time. |
References
-
Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
-
BenchChem. "Ac-IEPD-AMC Granzyme B Substrate Data." [1]
-
Sigma-Aldrich. "Granzyme B Inhibitor Screening Kit Technical Bulletin."
Sources
- 1. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. Ac-IEPD-AMC (trifluoroacetate salt) - Cayman Chemical [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
Precision Profiling of Granzyme B Activity: The Ac-IEPD-AMC Cleavage Assay
[1]
Abstract
This guide details the protocol for quantifying Granzyme B (GzmB) proteolytic activity using the fluorogenic substrate Ac-IEPD-AMC .[1] Granzyme B, a serine protease stored in the secretory granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, is a primary mediator of immune-induced apoptosis.[1][2][3][4] Unlike traditional ELISA methods that measure protein abundance, this assay quantifies functional enzymatic activity. The protocol employs a self-validating experimental design, integrating specific inhibitors (Z-AAD-CMK) and 7-Amino-4-methylcoumarin (AMC) calibration standards to ensure specificity and accuracy.[1]
Assay Principle & Mechanism
The core of this assay is the tetrapeptide substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin).[1]
-
Recognition Motif: The IEPD sequence mimics the cleavage site of Granzyme B's natural substrates (e.g., Caspase-3, Bid). Granzyme B is an "aspase," meaning it cleaves specifically after Aspartic acid (Asp/D) residues.[2][3]
-
Fluorogenic Switch: In its conjugated form, the AMC fluorophore is quenched by the peptide bond. Upon hydrolytic cleavage by Granzyme B at the C-terminus of the Aspartate residue, free AMC is released.
-
Detection: Free AMC fluoresces intensely when excited at 380 nm , emitting at 460 nm . The rate of fluorescence increase is directly proportional to enzyme activity.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Ac-IEPD-AMC hydrolysis by Granzyme B. The enzyme recognizes the IEPD motif and cleaves the amide bond, liberating the fluorophore.
Materials & Preparation
Reagents
| Component | Specification | Storage | Notes |
| Substrate | Ac-IEPD-AMC | -20°C (Desiccated) | Dissolve in DMSO to 10 mM stock. |
| Standard | 7-Amino-4-methylcoumarin (AMC) | -20°C | Critical for quantifying pmol product.[1] |
| Inhibitor | Z-AAD-CMK | -20°C | Irreversible GzmB specific inhibitor (Control).[1] |
| Assay Buffer | See Recipe Below | 4°C | Prepare fresh or store aliquots. |
| Enzyme Source | Recombinant GzmB or Cell Lysate | -80°C | Avoid freeze-thaw cycles.[1] |
Assay Buffer Formulation (The "Reaction Environment")
Why this buffer? HEPES provides stable pH buffering at 7.5, optimal for GzmB. NaCl mimics physiological ionic strength. CHAPS is a zwitterionic detergent that prevents enzyme aggregation without denaturing it.
1X Granzyme B Reaction Buffer:
-
50 mM HEPES (pH 7.5)
-
150 mM NaCl
-
0.1% CHAPS (or 0.01% Tween-20)[1]
-
5 mM DTT (Add fresh immediately before use)[1]
-
Note: While GzmB is a serine protease, DTT is often included to maintain the reduction state of cellular lysates and prevent oxidation of the AMC fluorophore or auxiliary proteins in complex samples.
-
Experimental Design: The Self-Validating System
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the assay must include controls that validate the signal source.
Control Groups
-
Background Control (Blank): Buffer + Substrate (No Enzyme). Measures auto-hydrolysis.[1]
-
Negative Control (Inhibitor): Sample + Substrate + Z-AAD-CMK (10 µM) .
-
Positive Control: Recombinant Granzyme B (known activity).
-
Vehicle Control: Sample + Solvent (DMSO) only.
AMC Standard Curve
Do not rely on Relative Fluorescence Units (RFU) alone. RFU varies by instrument gain and lamp age. You must run an AMC standard curve to convert RFU to pmol/min.
Step-by-Step Protocol
Phase 1: Preparation
-
Substrate Stock: Dilute Ac-IEPD-AMC to 10 mM in DMSO.
-
Working Solution: Dilute stock into Assay Buffer to 2X concentration (e.g., 100 µM, for a final reaction conc of 50 µM).
-
Optimization: The Km of GzmB for Ac-IEPD-AMC is typically 10–60 µM.[1] Using 50 µM ensures saturation and Vmax conditions.
-
-
Lysate Prep: Lyse cells (e.g., NK92, CTLs) in Assay Buffer. Centrifuge 10,000 x g for 10 min at 4°C. Collect supernatant. Determine protein conc (BCA assay).[1]
Phase 2: Assay Setup (96-Well Black Plate)
| Well Type | Sample Vol (µL) | Inhibitor (µL) | Buffer (µL) | Substrate (2X) (µL) | Total Vol (µL) |
| Test Sample | 50 | - | - | 50 | 100 |
| Inhibitor Ctrl | 50 | 1 (1 mM stock) | - | 50 | 101 |
| Background | - | - | 50 | 50 | 100 |
| Pos Control | 50 (Rec. Enzyme) | - | - | 50 | 100 |
Pre-incubation:[5] If using the Inhibitor Control, incubate the lysate with Z-AAD-CMK for 15 minutes at RT before adding the substrate.
Phase 3: Kinetic Reading[1]
-
Add 50 µL of 2X Substrate to all wells to initiate reaction.
-
Immediately place in fluorescence plate reader pre-heated to 37°C .
-
Settings:
-
Gain: Set gain such that the highest standard is ~80% of max detection limit.
Workflow Diagram
Figure 2: Experimental workflow for specificity-controlled Granzyme B activity profiling.
Data Analysis
Calculation of Activity
-
Plot Kinetic Curves: RFU (y-axis) vs Time (x-axis).
-
Determine Slope: Identify the linear portion of the curve. Calculate slope (ΔRFU/min).
-
Background Subtraction:
-
Specificity Correction:
-
Convert to Units: Use the AMC Standard Curve slope (
, RFU/pmol). -
Normalize: Divide by mg of total protein added to the well to get Specific Activity (pmol/min/mg) .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Substrate degradation | Store substrate desiccated at -20°C. Check buffer pH.[1] |
| Low Signal | Low enzyme activity | Increase lysate concentration. Ensure DTT is fresh. |
| Non-Linear Kinetics | Substrate depletion | Dilute sample. Use the initial 10-20 min for slope calculation. |
| High Inhibitor Signal | Non-specific cleavage | Caspase-8 may be active.[1] Ensure Z-AAD-CMK concentration is sufficient (10-20 µM).[1] |
References
-
Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry.
-
Ewen, C. L., et al. (2012). "Granzyme B inhibition reduces disease severity in autoimmune blistering diseases." Journal of Clinical Investigation.
-
Sigma-Aldrich. "Granzyme B Activity Assay Kit Technical Bulletin." Merck KGaA.
-
MedChemExpress. "Ac-IEPD-AMC Product Information." MedChemExpress.
-
Cayman Chemical. "Ac-IEPD-AMC (trifluoroacetate salt) Product Insert." Cayman Chemical.
Sources
- 1. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. rcsb.org [rcsb.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Standardization of Fluorogenic Protease Assays Using an AMC Standard Curve
Introduction & Mechanistic Principle
Fluorogenic substrates are indispensable tools for quantifying enzyme kinetics, particularly for proteases, deubiquitinating enzymes (DUBs), and lipases . Among the most widely utilized fluorophores in high-throughput screening and biochemical assays is 7-amino-4-methylcoumarin (AMC).
The Causality of the Standard Curve (Expertise & Experience)
To establish a reproducible and standardized assay, raw RFU values must be converted into an absolute molar quantity (e.g., picomoles of AMC released). This necessitates the generation of an AMC Standard Curve . By mapping known concentrations of free AMC to their corresponding RFU values, researchers derive a Conversion Factor (CF). This allows for the calculation of true Specific Activity —defined as the amount of substrate converted per minute per milligram of enzyme (e.g., pmol/min/µg or U/mg) .
Furthermore, the standard curve helps identify the "inner filter effect" or self-quenching. If the upper end of the standard curve deviates from linearity and plateaus, the fluorophore concentration is too high, absorbing its own emitted light.
Assay Logic & Workflow
Caption: Workflow for converting raw kinetic fluorescence data (RFU/min) to specific activity using AMC.
Protocol 1: Generation of the AMC Standard Curve
Causality Check: The standard curve must be prepared in the exact same Assay Buffer used for the enzymatic reaction. The fluorescence quantum yield of free AMC is highly sensitive to environmental factors such as pH, ionic strength, and the presence of reducing agents (e.g., DTT) or detergents (e.g., SDS) .
Step-by-Step Methodology:
-
Prepare Stock: Dissolve free AMC powder (e.g., Sigma, Catalog # A-9891) in 100% DMSO to create a 10 mM stock solution. Store at -20°C protected from light .
-
Prepare Working Solution: Dilute the 10 mM stock into your specific Assay Buffer to create a 10 µM (10 pmol/µL) working solution .
-
Serial Dilution: In a 96-well black microplate, perform a serial dilution of the working solution to generate a range of 0 to 500 pmol per well.
-
Volume Normalization: Ensure the final volume in all standard wells matches the final volume of your planned enzyme assay (e.g., 100 µL per well) using Assay Buffer.
-
Measurement: Read the plate in endpoint mode on a fluorescent microplate reader set to 37°C. Set excitation at 360–380 nm and emission at 440–460 nm .
Protocol 2: Continuous Enzyme Kinetic Assay
A trustworthy protocol must be a self-validating system. To ensure the integrity of your kinetic data, you must run specific controls alongside your experimental samples to rule out auto-hydrolysis or off-target cleavage .
Step-by-Step Methodology:
-
Reagent Preparation: Dilute your target enzyme (e.g., 20S Proteasome, Cathepsin, or DUB) and the appropriate Peptide-AMC substrate in Assay Buffer.
-
Setup Self-Validating Controls (in a 96-well black plate):
-
Substrate Blank: Assay Buffer + Substrate (No Enzyme). Purpose: Subtracts background auto-hydrolysis of the substrate.
-
Enzyme Blank: Assay Buffer + Enzyme (No Substrate). Purpose: Accounts for auto-fluorescence of the protein lysate.
-
Inhibitor Control: Enzyme + Substrate + Specific Inhibitor (e.g., Lactacystin for proteasomes or E-64-D for cathepsins). Purpose: Proves the signal is specifically driven by the target enzyme, not contaminating proteases.
-
-
Initiate Reaction: Add the Peptide-AMC substrate to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the fluorometer (pre-warmed to 37°C). Read fluorescence (Ex 360 nm / Em 460 nm) every 1–2 minutes for 30–60 minutes in kinetic mode [[1]]([Link]).
Data Analysis & Specific Activity Calculation
To calculate specific activity, you must extract the initial reaction velocity (
Step A: Derive the Conversion Factor (CF)
Plot the AMC Standard Curve (pmol on the X-axis vs. RFU on the Y-axis) and perform linear regression to find the slope.
Step B: Calculate Specific Activity
Quantitative Data Presentation
Table 1: Example AMC Standard Curve Data
| AMC Amount (pmol/well) | Replicate 1 (RFU) | Replicate 2 (RFU) | Average RFU |
|---|---|---|---|
| 0 (Blank) | 50 | 50 | 50 |
| 10 | 1045 | 1055 | 1050 |
| 20 | 2055 | 2045 | 2050 |
| 30 | 3060 | 3040 | 3050 |
| 40 | 4050 | 4050 | 4050 |
| 50 | 5040 | 5060 | 5050 |
Calculated Slope: 100 RFU/pmol. Conversion Factor (CF) = 0.01 pmol/RFU.
Table 2: Kinetic Assay Results & Specific Activity Calculation
| Sample Type | Enzyme Amount/Well | Raw
References
-
Protease Assays - Assay Guidance Manual | NCBI Bookshelf | [Link]
-
Skeletal Muscle Lysosomal Function via Cathepsin Activity Measurement | PMC - NIH |[Link]
-
Protocol for the detection of proteolytic activity in female Aedes aegypti mosquito midgut extracts using fluorogenic AMC protease substrates | STAR Protocols (Cell Press) |[Link]
-
A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 | PMC - NIH |[Link]
Sources
Application Note: Optimized Cell Lysate Preparation for Ac-IEPD-AMC Fluorogenic Granzyme B Assays
Introduction & Mechanistic Overview
Granzyme B (GzmB) is a potent serine protease primarily localized within the cytotoxic granules of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells. Upon immune synapse formation, GzmB is delivered into target cells where it cleaves critical intracellular substrates—such as caspases and Gasdermin C (GSDMC)—to rapidly induce apoptosis or pyroptosis[1].
To accurately quantify intracellular GzmB activity in drug development and immunological profiling, researchers rely on the fluorogenic substrate Ac-IEPD-AMC (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin)[2]. GzmB exhibits a strict preference for cleaving peptide bonds immediately following aspartate residues. When GzmB hydrolyzes the Ac-IEPD-AMC substrate, the highly fluorescent 7-amino-4-methylcoumarin (AMC) leaving group is liberated from the quenching effect of the peptide bond, allowing for kinetic quantification of enzyme activity[3].
Mechanism of Granzyme B-mediated Ac-IEPD-AMC hydrolysis and fluorescence emission.
The "Serine Protease" Trap: Causality in Lysis Buffer Design
The most frequent point of failure in GzmB fluorogenic assays occurs during cell lysate preparation. Because GzmB shares a substrate cleavage profile (cleaving after Aspartate) with caspases, researchers often mistakenly treat it like a caspase. However, Granzyme B is a serine protease, whereas caspases are cysteine proteases [4].
Critical Pre-Analytical Pitfalls:
-
Avoidance of Standard Protease Inhibitor Cocktails: Most commercial RIPA buffers and protease inhibitor cocktails contain PMSF (Phenylmethylsulfonyl fluoride) or AEBSF. These are irreversible inhibitors of serine proteases. Adding them to your lysis buffer will permanently covalently modify the active site serine of GzmB, resulting in a false-negative assay[4].
-
Detergent Selection: Strong denaturing detergents like SDS (Sodium Dodecyl Sulfate) will unfold GzmB and quench AMC fluorescence. Lysis must be performed using mild, non-ionic detergents such as 0.1% NP-40 or 1% Triton X-100 to extract the enzyme from cytotoxic granules while preserving its native tertiary structure[4].
-
Enzyme Stabilization: While GzmB does not strictly require reducing agents for catalytic activity (unlike caspases), the addition of 20% glycerol and 5 mM DTT in the assay buffer significantly improves the thermal stability of the enzyme during 37°C kinetic reads[5].
Quantitative Parameters & Buffer Formulations
To ensure a self-validating and reproducible system, separate your lysis chemistry from your assay chemistry. The lysis buffer is designed for gentle extraction, while the assay buffer is optimized for peak catalytic turnover (Vmax).
Table 1: Optimal Buffer Compositions
| Reagent Type | Component | Concentration | Purpose / Causality |
| Lysis Buffer | HEPES (pH 7.4) | 50 mM | Maintains physiological pH during membrane disruption. |
| NaCl | 150 mM | Provides physiological ionic strength to prevent protein aggregation. | |
| NP-40 | 0.1% (v/v) | Mild non-ionic detergent to solubilize granule membranes without denaturing GzmB. | |
| EDTA | 5 mM | Chelates divalent cations to inhibit metalloproteases (safe for GzmB). | |
| Assay Buffer | HEPES (pH 7.5) | 100 mM | Optimal pH for Granzyme B catalytic efficiency. |
| Glycerol | 20% (v/v) | Acts as a chemical chaperone to stabilize GzmB during 37°C incubation[5]. | |
| DTT | 5 mM | Prevents oxidation of surface cysteines, maintaining structural integrity. | |
| EDTA | 0.5 mM | Prevents heavy metal quenching of the AMC fluorophore. |
Table 2: Substrate & Fluorophore Specifications
| Parameter | Specification | Reference |
| Substrate Name | Ac-IEPD-AMC (C32H41N5O11) | [3] |
| Stock Solvent | DMSO or DMF (20 mM Stock) | |
| Excitation Wavelength (λex) | 380 nm | |
| Emission Wavelength (λem) | 460 nm | |
| Molar Extinction Coefficient | 17,800 L/(mol·cm) |
Step-by-Step Protocol: Cell Lysis and Assay Execution
This protocol is designed as a self-validating system. It mandates the use of a specific inhibitor (Ac-IEPD-CHO) to confirm that the observed fluorescence is exclusively driven by GzmB and not by off-target background proteolysis (e.g., Caspase-8)[6].
Part A: Cell Lysate Preparation
-
Harvest Cells: Collect
to effector cells (e.g., activated NK cells, CTLs, or co-culture pellets) via centrifugation at 300 × g for 5 minutes. -
Wash: Wash the cell pellet three times in ice-cold PBS (pH 7.4) to remove serum proteins and extracellular proteases that could elevate background noise[4].
-
Lysis: Resuspend the pellet in 100 µL of ice-cold Lysis Buffer (See Table 1). Do not add PMSF or serine protease inhibitors.
-
Incubation: Incubate the suspension on ice for 20 minutes, tapping the tube gently every 5 minutes to ensure complete lysis[4].
-
Clarification: Centrifuge the lysate at 15,000 × g for 10 minutes at 4°C to pellet nuclei and insoluble cellular debris[4].
-
Collection: Transfer the clear supernatant to a pre-chilled microcentrifuge tube. Determine protein concentration using a BCA assay. The lysate should ideally be ≥2 mg/mL[4]. Store at -80°C if not used immediately.
Step-by-step workflow for cell lysate preparation and Ac-IEPD-AMC fluorogenic assay.
Part B: Fluorogenic Assay Execution & Kinetic Validation
Note: Perform all assays in black, flat-bottom 96-well plates to prevent optical cross-talk between wells[7].
-
Prepare Reaction Mix: For each well, prepare 40 µL of Assay Buffer containing 10-50 µg of lysate protein.
-
Set Up Validation Controls:
-
Blank Control: 40 µL Assay Buffer only.
-
Positive Control: 40 µL Assay Buffer + Purified recombinant Granzyme B[7].
-
Inhibitor Control (Self-Validation): 40 µL Assay Buffer + Lysate + 50 µM Ac-IEPD-CHO (Granzyme B inhibitor). Incubate for 15 minutes at room temperature prior to adding the substrate[6].
-
-
Substrate Addition: Dilute the 20 mM Ac-IEPD-AMC stock to a working concentration of 200 µM in Assay Buffer. Rapidly add 10 µL of this working substrate to all wells (Final volume = 50 µL; Final substrate concentration = 40 µM)[8].
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Data Acquisition: Record fluorescence (Ex: 380 nm, Em: 460 nm) every 2-5 minutes for 30 to 60 minutes[7][8].
-
Analysis: Calculate the enzyme velocity (
RFU/min) from the linear portion of the kinetic curve. To convert RFU to moles of product, generate a standard curve using free AMC (0.1 µM to 10 µM) in Assay Buffer.
References
Sources
- 1. Disruption of heme homeostasis by nuclear receptor Nur77 induces pyroptosis through granzyme B-dependent GSDMC cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. anaspec.com [anaspec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Probing the Efficiency of Proteolytic Events by Positional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background fluorescence in Ac-IEPD-AMC assays
Core Diagnostic Workflow
Before adjusting reagents, determine the nature of your background signal. High background manifests in two distinct forms: Static Offset (high initial signal) or Dynamic Drift (signal increases over time without enzyme).
Visual Troubleshooting Logic
Figure 1: Diagnostic decision tree for isolating the source of background fluorescence in fluorogenic protease assays.
Technical Q&A: Root Cause Analysis
Category A: Substrate Integrity & Chemistry[1][2]
Q: Why is my "No Enzyme" control reading nearly as high as my positive control at T=0? A: This indicates Free AMC Contamination . The Ac-IEPD-AMC substrate relies on the amide bond to quench the AMC fluorophore. If this bond breaks during storage, free AMC accumulates.
-
Mechanism: Moisture in your DMSO stock promotes hydrolysis.
-
Corrective Action:
Q: My background increases linearly over time even without Granzyme B. Is my buffer contaminated? A: Likely Spontaneous Hydrolysis , not contamination. At pH levels >7.5, the amide bond in AMC substrates becomes unstable, leading to non-enzymatic cleavage.
-
The Trade-off: Granzyme B activity peaks ~pH 7.5, but AMC fluorescence (pKa ~7.8) is brighter at higher pH.
-
Solution:
-
Verify Buffer pH is 7.2–7.5. Do not exceed pH 7.5.
-
If using a "Stop Solution" (often highly basic, pH 10+), read immediately. The high pH will cause rapid non-enzymatic hydrolysis if the plate sits [1].
-
Switch to a Kinetic Read (Slope calculation) rather than Endpoint. Subtract the slope of the "No Enzyme" control from your sample slope.
-
Category B: Physics & Artifacts
Q: I am screening a drug library and seeing erratic background. What is happening? A: You are likely encountering the Inner Filter Effect (IFE) or Autofluorescence . Many small molecules absorb light at 380 nm (Excitation) or 460 nm (Emission).
-
Primary IFE: Compound absorbs the excitation light; the enzyme never sees it.
-
Secondary IFE: Compound absorbs the emitted fluorescence; the detector never sees it.
-
Diagnostic: See Protocol 2 below to calculate IFE correction factors [3, 4].
Q: What Gain setting should I use? A: Gain is arbitrary but critical.
-
The Mistake: Setting gain using the empty buffer blank. This forces the reader to amplify noise (dark current), creating artificial "high background."
-
The Fix: Set gain using a standard (e.g., 1 µM Free AMC) to read ~80% of the detector's dynamic range (e.g., 40,000 RFU on a 50,000 scale). This pushes the background down into the noise floor [1].
Critical Experimental Protocols
Protocol 1: The "Self-Validating" Standard Curve
Purpose: To convert arbitrary RFU into molar units and verify instrument linearity.
Reagents:
-
Free AMC Standard (Sigma/Merck or similar).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% CHAPS, 5 mM DTT).
Workflow:
-
Prepare a 100 µM stock of Free AMC in Assay Buffer.
-
Perform a 1:2 serial dilution (100 µM
0 µM) in duplicate. -
Add 100 µL per well (black 96-well plate).
-
Read (Ex 380nm / Em 460nm).
Data Analysis: Construct a plot of [AMC] (x-axis) vs RFU (y-axis) .
-
Pass Criteria:
. -
Fail Criteria: Plateau at high concentrations (Detector Saturation) or non-linear bottom (Gain too high).
Protocol 2: Inner Filter Effect (IFE) Correction
Purpose: To determine if your test compounds are quenching the signal physically.
Methodology (Absorbance-based Correction):
If you have a multimode reader, measure Absorbance (
Calculate the Correction Factor (
Note: If
Data Summary: Troubleshooting Matrix
| Observation | Root Cause | Verification Step | Solution |
| High T=0 (All wells) | Degraded Substrate | Run Substrate + Buffer only. | Discard stock. Re-order. Store in dry DMSO. |
| High T=0 (Specific wells) | Compound Autofluorescence | Read compound only (no substrate). | Use kinetic slope ( |
| Rising Slope (No Enzyme) | Spontaneous Hydrolysis | Check pH. | Lower pH to 7.2-7.4. Keep temp at 37°C max. |
| Low Signal + Low Bkgrd | Acidic pH | Check pH. | AMC fluorescence drops below pH 7. Increase pH. |
| Signal decreases at high [Substrate] | Inner Filter Effect | Check Absorbance at 380nm. | Dilute substrate or apply IFE correction.[2] |
Mechanism of Action
Understanding the cleavage event helps visualize where background originates.
Figure 2: Enzymatic hydrolysis of Ac-IEPD-AMC. Background arises when the "Reaction" occurs spontaneously (hydrolysis) or when "Product 2" is present in the starting material.
References
-
BenchChem. (2025).[2] High background fluorescence with H-Lys(Z)-AMC HCl - Troubleshooting Guide. Retrieved from 7[7][2]
-
Labbot. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from 8
-
BenchChem. (2025).[2] Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays. Retrieved from 2
-
ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.[1][9] Retrieved from 10
-
Sigma-Aldrich. (2014). Granzyme B Activity Assay Kit Technical Bulletin. Retrieved from
Sources
- 1. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A Microfluidic Platform for Single Cell Fluorometric Granzyme B Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ac-IEPD-AMC Kinetics & Km Determination
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting kinetic assays for Granzyme B (GzmB) and Caspase-8. Ac-IEPD-AMC is a canonical fluorogenic substrate utilized to measure the proteolytic activity of these enzymes[1]. Cleavage of the IEPD tetrapeptide sequence releases the 7-amino-4-methylcoumarin (AMC) fluorophore, which is quantified at an excitation of 380 nm and an emission of 460 nm[1].
While determining the Michaelis constant (
This guide provides a self-validating protocol and troubleshooting matrix to ensure absolute scientific integrity in your kinetic modeling.
Assay Optimization Workflow
Workflow for optimizing Ac-IEPD-AMC kinetics and correcting the inner filter effect.
Self-Validating Experimental Protocol: Determination
To generate trustworthy kinetic data, every variable outside of the substrate concentration (
Step 1: Substrate Preparation & DMSO Normalization
-
Action: Prepare a 10 mM stock of Ac-IEPD-AMC in 100% DMSO. Perform a 1:2 serial dilution of the substrate in 100% DMSO before adding it to the aqueous buffer.
-
Causality: Ac-IEPD-AMC is highly hydrophobic. If you titrate the substrate by adding varying volumes of the DMSO stock directly to the assay buffer, you inadvertently create a gradient of DMSO across your microplate. DMSO can act as a competitive inhibitor or denaturant. By serially diluting in DMSO first, and then transferring a fixed volume (e.g., 2 µL) to a fixed assay volume (e.g., 98 µL), you ensure a constant 2% DMSO concentration across all wells[4].
Step 2: Buffer Assembly & Enzyme Addition
-
Action: Prepare the assay buffer: 10 mM Tris (pH 7.5), 0.1% CHAPS, and 1 mM DTT[4]. Add the substrate, then initiate the reaction by adding a highly diluted enzyme stock (final concentration of 10–20 nM Granzyme B)[5].
-
Causality: The inclusion of 0.1% CHAPS (a zwitterionic detergent) is critical. It prevents the highly hydrophobic Ac-IEPD-AMC and the enzyme from non-specifically adsorbing to the polystyrene walls of the microplate[4].
Step 3: Kinetic Readout & The "Self-Validation" Checkpoint
-
Action: Immediately read the plate kinetically at 37°C (Ex 380 nm / Em 460 nm) for 30–60 minutes[1].
-
Validation Checkpoint: In parallel, run a standard curve of free AMC fluorophore (0 to 100 µM) in the exact same buffer and plate. Plot Fluorescence vs.
. If the of this standard curve drops below 0.99 at higher concentrations, your optical setup is suffering from the Inner Filter Effect (IFE)[6]. You cannot trust raw Vmax or values derived from the upper end of your substrate titration without mathematical correction.
Troubleshooting Guides & FAQs
Q1: My Michaelis-Menten curve plateaus prematurely at high substrate concentrations, yielding an artificially low
-
Resolution: You must apply an IFE correction factor. Measure the absorbance of your samples at 380 nm (
) and 460 nm ( ) and apply the correction equation: [8]. Alternatively, use a low-volume, half-area microplate to reduce the optical path length[7].
Q2: My initial velocity (
-
Resolution: Ensure your final Granzyme B or Caspase-8 concentration is between 10–20 nM[5]. If the enzyme concentration is too high, the substrate is depleted rapidly, the progress curve bends prematurely, and your calculated
will be severely underestimated.
Q3: I am trying to measure a high
-
Resolution: If you must measure at high
that exceeds your detector's limits, you should reduce the sensitivity (gain) of your photomultiplier tube (PMT) on the plate reader, or switch to an absorbance-based readout if applicable, rather than altering the fundamental kinetic ratios[3].
Quantitative Data Summary
For quick reference during assay design, utilize the following validated kinetic parameters and thresholds:
| Parameter | Typical Value / Range | Mechanistic Note |
| Target Enzymes | Granzyme B, Caspase-8 | Ac-IEPD-AMC is a canonical substrate for both, exhibiting cross-reactivity[1]. |
| Granzyme B | < 30 µM | Varies slightly based on buffer salt concentration and pH[9]. |
| Detection Wavelengths | Ex: 380 nm / Em: 460 nm | Corresponds to the peak excitation/emission of the cleaved AMC fluorophore[1]. |
| Optimal | 10 – 20 nM | Must remain |
| IFE Threshold | ~50 – 100 µM | Concentrations above this limit exhibit non-linear fluorescence and require mathematical IFE correction[6]. |
| Standard Buffer System | 10 mM Tris (pH 7.5), 0.1% CHAPS, 1 mM DTT, | CHAPS prevents hydrophobic aggregation; DTT maintains catalytic cysteine residues (for Caspase-8)[4]. |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. apexbt.com [apexbt.com]
- 5. WO2022258997A1 - Granzyme b detection - Google Patents [patents.google.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022258997A1 - Granzyme b detection - Google Patents [patents.google.com]
Technical Support Center: Preventing Inner Filter Effect (IFE) in Fluorogenic Peptide Assays
Current Status: Operational Support Lead: Dr. A. Vance, Senior Application Scientist Topic: Signal Linearity & Kinetic Accuracy in Protease/Peptidase Assays
Introduction: Why Your Is Wrong
Welcome. If you are here, you likely have a standard curve that plateaus prematurely, or your enzyme kinetics data (
In fluorogenic peptide assays (e.g., using AMC, MCA, or Abz/Dnp substrates), we often push substrate concentrations high to saturate the enzyme. However, these substrates are chromophores—they absorb light. When the concentration is too high, the substrate absorbs the excitation light before it reaches the center of the well (Primary IFE ) or absorbs the emitted light before it leaves the well (Secondary IFE ).[1]
This is not a chemical inhibition; it is an optical artifact. This guide provides the diagnostic workflows and protocols to distinguish IFE from true enzymatic inhibition and correct it.
Module 1: Diagnostic Workflow
"Is it IFE, Quenching, or Saturation?"
Before altering your assay, you must confirm IFE is the culprit. The most reliable method is the "Spike-In" (Standard Addition) Test .
Protocol: The Spike-In Diagnostic
Objective: Determine if the assay matrix absorbs fluorescence signal.
-
Prepare Matrix: Create a "mock" reaction mixture containing your highest concentration of peptide substrate and enzyme buffer (no enzyme).
-
Prepare Control: Create a buffer-only control (no substrate).
-
Spike Fluorophore: Add a known concentration of the free fluorophore (e.g., free AMC, not the peptide-AMC) to both wells. The concentration should yield a signal ~50% of the detector's dynamic range.
-
Read: Measure fluorescence.
-
Calculate Recovery:
Interpretation:
-
85-115% Recovery: No significant IFE. Your non-linearity is likely enzyme saturation or true inhibition.
-
< 85% Recovery: Significant IFE or Dynamic Quenching. Proceed to the Absorbance Check below.
Visualizing the Diagnosis
The following logic tree guides your troubleshooting process.
Figure 1: Diagnostic logic flow to distinguish Inner Filter Effect from molecular quenching or enzyme saturation.
Module 2: Mechanism & Mitigation
To fix IFE, you must understand the light path.[2] In a standard 96-well plate, the light travels vertically. The pathlength is determined by the volume of liquid.
The Two Types of IFE[2][3][4][5]
-
Primary IFE: The substrate absorbs the excitation light.[2][3][4] Molecules at the bottom of the well receive less energy than those at the top.
-
Secondary IFE: The substrate (or product) absorbs the emission light as it travels back up toward the detector.[2][4]
Experimental Mitigation Strategies (Hardware/Wetware)
If IFE is confirmed, use these strategies before resorting to mathematical correction.
1. Pathlength Reduction (The "Geometry" Fix)
According to Beer-Lambert Law (
Table 1: Plate Selection Guide for IFE Reduction
| Plate Type | Typical Volume | Approx.[5] Pathlength | IFE Risk | Recommended For |
| Standard 96-well | 100-200 µL | 0.3 - 0.6 cm | High | General screening (low conc.) |
| Half-Area 96-well | 50-100 µL | 0.5 - 1.0 cm | High | Saving reagent (not fixing IFE) |
| Standard 384-well | 40-50 µL | 0.3 - 0.4 cm | Moderate | Standard HTS |
| Low-Volume 384-well | 10-20 µL | 0.1 - 0.2 cm | Low | High-concentration kinetics |
| 1536-well | 2-5 µL | < 0.1 cm | Minimal | Ultra-HTS |
2. Red-Shifting (The "Physics" Fix)
Most peptides absorb strongly in the UV/Blue region. If your fluorophore (e.g., AMC, Ex 360nm) overlaps with the peptide's absorbance, switch to a red-shifted fluorophore like Rhodamine 110 (Ex 490nm) or TAMRA (Ex 540nm). The peptide backbone and aromatic residues absorb negligibly in these regions.
Module 3: Mathematical Correction
"When you can't change the assay conditions."
If you must use high concentrations in a standard plate, you can mathematically recover the true fluorescence using the Lakowicz Correction Formula .
The Correction Formula
- : Corrected Fluorescence
- : Observed (Raw) Fluorescence
- : Optical Density (Absorbance) of the sample at the Excitation wavelength
- : Optical Density (Absorbance) of the sample at the Emission wavelength
Step-by-Step Correction Protocol
Prerequisite: You need a multimode reader capable of reading Absorbance and Fluorescence, or a separate spectrophotometer.
-
Measure Fluorescence (
): Run your kinetic assay or endpoint read as normal. -
Measure Absorbance (
):-
Immediately after the fluorescence read, measure the Absorbance of the same wells at the excitation wavelength (
) and emission wavelength ( ). -
Note: Ensure pathlength correction is OFF if you are manually calculating, or ON if you want standard 1cm equivalent values (adjust formula accordingly). It is safer to use raw OD values corresponding to the actual well volume.
-
-
Background Subtraction: Subtract the OD of a buffer-only blank from your sample ODs.
-
Apply Formula: Calculate
for each well.
Visualizing the Correction Logic
Figure 2: Data processing pipeline for applying the Lakowicz IFE correction.
Frequently Asked Questions (FAQ)
Q: What is the "Safe" OD limit for fluorescence assays?
A: As a general rule, if the total Absorbance (
Q: How is IFE different from Quenching? A: This is a critical distinction.
-
IFE is a "trivial" optical phenomenon where photons are stolen before they reach the molecule or detector. It depends on pathlength.
-
Quenching (Static or Dynamic) involves molecular contact or energy transfer (FRET) between the fluorophore and another molecule. It is independent of pathlength.
-
Test: Dilute the sample 2-fold. If the fluorescence drops exactly 2-fold, it is likely Quenching. If fluorescence drops less than 2-fold (signal "recovers"), it is IFE.
Q: Can I use this correction for FRET assays? A: Use with extreme caution. In FRET assays, the acceptor absorbance is required for the energy transfer. However, "bystander" absorption (IFE) by non-participating molecules can still occur. The Lakowicz formula applies to the donor and acceptor channels independently, but complex spectral overlaps in FRET often require more sophisticated matrix corrections.
References
-
Lakowicz, J. R. (2006).[6] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy).
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf.[4] [Link]
-
Liu, Y., et al. (2014). Fluorescence of Dyes in Solutions with High Absorbance.[7] Inner Filter Effect Correction. PLOS ONE. [Link]
Sources
- 1. edinst.com [edinst.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. v-autos.com [v-autos.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
effect of DTT and beta-mercaptoethanol on Ac-IEPD-AMC stability
The following technical guide details the effects of reducing agents on Ac-IEPD-AMC stability and Granzyme B activity, structured as a specialized support center resource.
Topic: Effect of DTT and -Mercaptoethanol on Ac-IEPD-AMC Stability
Document ID: TS-GZMB-004 | Version: 2.1 | Audience: Assay Development Scientists
Executive Summary & Mechanism
The Core Question: Do I need DTT or
The Short Answer: Unlike cysteine proteases (e.g., Caspases, Cathepsins) which require reducing agents for catalytic activity, Granzyme B is a serine protease . It does not strictly require reducing agents for catalysis. While Ac-IEPD-AMC is generally stable in standard reducing conditions (1–5 mM DTT), excessive concentrations (>10 mM) or prolonged incubation can lead to non-enzymatic aminolysis , resulting in high background fluorescence.
Mechanistic Pathway
The following diagram illustrates the intended enzymatic pathway versus the potential interference caused by high concentrations of reducing agents.
Figure 1: Reaction pathway showing specific enzymatic cleavage vs. potential thiol-mediated non-enzymatic hydrolysis.
Troubleshooting & FAQs
Category A: Substrate Stability & Background Noise
Q1: I am seeing high background fluorescence in my "No Enzyme" control wells. Could DTT be the cause? A: Yes. While Ac-IEPD-AMC is relatively stable, high concentrations of thiols (DTT or BME) can attack the amide bond linking the fluorophore (AMC) to the peptide, causing spontaneous release of AMC.
-
Diagnosis: Compare a "No Enzyme" control with DTT vs. one without DTT.
-
Solution: If the DTT-containing well shows significantly higher fluorescence over time, reduce DTT concentration to <2 mM or eliminate it entirely. Granzyme B is a serine protease and retains activity in non-reducing buffers for short-term assays (1-2 hours) [1].
Q2: My Ac-IEPD-AMC signal decreases over time in the presence of BME. Is the substrate degrading? A: It is possible, but BME is also known to quench certain fluorophores or absorb light at specific wavelengths if oxidized. However, the more common issue with BME is its volatility.
-
Technical Insight: DTT is generally preferred over BME for fluorescence assays because BME is volatile and can evaporate during plate incubations, leading to inconsistent concentrations across the plate ("edge effects").
-
Recommendation: Switch to DTT (freshly prepared) or TCEP (Tris(2-carboxyethyl)phosphine), which is a non-thiol reducing agent and does not interfere with AMC fluorescence as aggressively [2].
Category B: Enzyme Activity vs. Reducing Agents
Q3: If Granzyme B is a serine protease, why do many protocols still include DTT? A: DTT is often included as a "preservative" rather than a catalytic requirement.
-
Prevention of Aggregation: It prevents the oxidation of surface cysteine residues that might cause the enzyme to aggregate and lose functionality.
-
Cell Lysates: If you are assaying Granzyme B from whole cell lysates (e.g., NK cells), DTT is necessary to inhibit endogenous oxidases and maintain the overall protein solubility of the lysate [3].
-
Purified Enzyme: For purified recombinant Granzyme B, DTT is often unnecessary for the assay reaction itself.
Q4: Can I use TCEP instead of DTT? A: Yes, and it is often superior. TCEP is stable over a wider pH range, is odorless, and does not contain a thiol group that can participate in nucleophilic attack on the substrate.
-
Protocol Adjustment: Use TCEP at 0.5 mM – 1 mM as a direct substitute for DTT.
Optimized Experimental Protocol
This protocol is designed to minimize background while maintaining maximal Granzyme B activity.
Reagents & Buffer Preparation
| Component | Standard Concentration | Optimized (Low Background) | Function |
| HEPES / Tris | 50 mM (pH 7.4) | 50 mM (pH 7.4) | Buffering agent.[1] |
| NaCl | 100 mM | 100 mM | Ionic strength. |
| CaCl₂ | 2.5 mM | 2.5 mM | Stabilizes protease structure. |
| DTT | 10 mM | 0 - 2 mM | Reducing agent (Limit this). |
| Tween-20 | 0.05% | 0.05% | Prevents surface adsorption. |
| Substrate | 200 µM | 50 - 100 µM | Ac-IEPD-AMC. |
Step-by-Step Workflow
-
Buffer Preparation: Prepare the "Optimized" buffer above. Note: Add DTT/TCEP fresh immediately before use.
-
Enzyme Dilution: Dilute Granzyme B (recombinant or lysate) in the assay buffer.
-
Validation Step: If using purified enzyme, prepare a small aliquot without DTT to test if activity is maintained.
-
-
Substrate Preparation: Dissolve Ac-IEPD-AMC in DMSO to 10 mM (Stock). Dilute to 2x working concentration (e.g., 100 µM) in Assay Buffer.
-
Plate Setup:
-
Test Wells: 50 µL Enzyme + 50 µL Substrate.
-
Substrate Control: 50 µL Buffer + 50 µL Substrate (Measures spontaneous hydrolysis).
-
Inhibitor Control: Pre-incubate Enzyme with Ac-IEPD-CHO (specific inhibitor) for 10 mins before adding substrate.
-
-
Measurement: Monitor fluorescence at Ex/Em = 380/440 nm (or 360/460 nm depending on filter set) in kinetic mode for 30–60 minutes at 37°C.
Data Interpretation
Calculate the
References
-
Sigma-Aldrich. Granzyme B Activity Assay Kit Technical Bulletin. (Demonstrates protocols using HEPES/NaCl buffers where reducing agents are optimized for stability rather than catalysis). Link
-
Thermo Fisher Scientific. Protein Denaturing and Reducing Agents: Comparison of DTT, BME, and TCEP. (Details the stability and non-thiol advantages of TCEP in fluorescence applications). Link
-
Abcam. Granzyme B Inhibitor Screening Assay Kit Protocol. (Standard industry protocol utilizing specific buffers for Granzyme B detection). Link
-
MedChemExpress. Ac-IEPD-AMC Product Information and Stability Data. (Confirming substrate specificity and hydrolysis mechanics). Link
Sources
Validation & Comparative
validating Granzyme B specificity with Ac-IEPD-CHO inhibitor
Executive Summary: Precision in Protease Inhibition
In the study of cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell effector functions, Granzyme B (GzmB) is the primary executioner.[1] However, validating its specific activity is fraught with biochemical noise. The inhibitor Ac-IEPD-CHO (Acetyl-Ile-Glu-Pro-Asp-Aldehyde) is a standard tool for this purpose, but it is not a "magic bullet."
This guide moves beyond simple product descriptions. It dissects the Ac-IEPD-CHO mechanism, exposes its critical cross-reactivity with Caspase-8 , and provides a self-validating experimental protocol designed to isolate true GzmB activity from apoptotic background noise.
Part 1: Mechanistic Profile & The Specificity Challenge
The Mechanism: Reversible Aldehyde Inhibition
Ac-IEPD-CHO functions as a transition-state analog . The C-terminal aldehyde group forms a reversible hemiacetal adduct with the active site serine (Ser195) of Granzyme B.
-
Sequence Logic: The IEPD (Ile-Glu-Pro-Asp) motif mimics the preferred cleavage site of human Granzyme B.[2]
-
Binding Mode: The aldehyde acts as an electrophile, attacked by the catalytic serine, temporarily freezing the enzyme in a tetrahedral transition state. Unlike chloromethylketones (e.g., Z-AAD-CMK), this reaction is reversible .
The "Elephant in the Room": Caspase-8 Cross-Reactivity
Scientific integrity requires admitting a flaw: Ac-IEPD-CHO is not perfectly specific.
Both Granzyme B and Caspase-8 are "Aspases"—they cleave after Aspartic acid residues. While GzmB prefers IEPD, and Caspase-8 prefers IETD, the structural homology is sufficient for Ac-IEPD-CHO to inhibit Caspase-8 with significant potency (Ki for GzmB
Implication: In whole-cell lysates or live-cell assays, a reduction in signal after treating with Ac-IEPD-CHO cannot be attributed solely to Granzyme B if Caspase-8 is also active (e.g., in extrinsic apoptosis pathways).
Part 2: Comparative Analysis of Inhibitors
To select the right tool, one must understand the alternatives. Below is a comparison of Ac-IEPD-CHO against the irreversible inhibitor Z-AAD-CMK and the physiological inhibitor Serpin B9.
Table 1: Granzyme B Inhibitor Landscape
| Feature | Ac-IEPD-CHO | Z-AAD-CMK | Serpin B9 (PI-9) |
| Type | Synthetic Peptide Aldehyde | Synthetic Chloromethylketone | Recombinant Human Protein |
| Mechanism | Reversible (Transition State) | Irreversible (Alkylation of His57) | Irreversible (Suicide Substrate) |
| Specificity | Moderate (Hits Caspase-8/10) | Moderate (Hits Caspases) | High (Physiological Standard) |
| Cell Permeability | Low to Moderate | High | Requires transfection/delivery |
| Primary Use | Kinetic studies, reversible suppression | Long-term block, cell killing assays | Gene expression studies, highly specific validation |
| Key Limitation | Caspase-8 cross-reactivity | Potential toxicity; non-specific alkylation | Cost; complexity of use |
Part 3: The Self-Validating Protocol (Dual-Inhibitor Strategy)
Objective: To quantify specific Granzyme B activity in a cell lysate while mathematically excluding Caspase-8 contribution.
Principle: We cannot rely on Ac-IEPD-CHO alone. We must use a Subtraction Logic :
-
Total Activity: Measured with substrate (Ac-IEPD-AFC).
-
Caspase Background: Measured in the presence of a specific Caspase-8 inhibitor (Z-IETD-FMK).
-
True GzmB Activity: Derived by comparing the differential inhibition profiles.
Materials
-
Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT.
-
Substrate: Ac-IEPD-AFC (Fluorogenic, Ex/Em: 380/500 nm).
-
Inhibitor A (Test): Ac-IEPD-CHO (GzmB + Casp8 inhibitor).
-
Inhibitor B (Control): Z-IETD-FMK (Specific Caspase-8 inhibitor).
Workflow Steps
-
Lysate Preparation: Harvest CTL/NK cells or target cells. Lyse in assay buffer on ice for 30 min. Centrifuge (14,000 x g, 10 min) and collect supernatant.
-
Plate Setup (96-well Black):
-
Well Set 1 (Total Activity): Lysate + Vehicle (DMSO).
-
Well Set 2 (GzmB Block): Lysate + Ac-IEPD-CHO (10 µM).
-
Well Set 3 (Caspase Block): Lysate + Z-IETD-FMK (10 µM).
-
Well Set 4 (Blank): Buffer only.
-
-
Pre-Incubation: Incubate plate at 25°C for 15 minutes . Crucial: This allows the inhibitors to establish equilibrium before substrate competition begins.
-
Reaction Initiation: Add Ac-IEPD-AFC substrate (Final conc: 50-200 µM) to all wells.
-
Kinetic Read: Measure fluorescence every 2 minutes for 60 minutes at 37°C.
Data Interpretation Logic
-
Signal 1 (Vehicle): Represents Total Aspase Activity (GzmB + Caspase-8 + others).
-
Signal 3 (Z-IETD-FMK): Represents Activity minus Caspase-8. Therefore, remaining signal is largely GzmB.
-
Validation Check: If Signal 2 (IEPD-CHO)
Signal 3 (IETD-FMK), your "GzmB" signal was actually Caspase-8. -
True GzmB Activity: If Signal 3 >> Signal 2, the difference confirms the presence of active Granzyme B that is sensitive to IEPD-CHO but resistant to IETD-FMK.
Part 4: Visualization of Pathways & Workflows
Diagram 1: The Specificity Overlap
This diagram illustrates the signaling convergence where Ac-IEPD-CHO affects both the intended target (GzmB) and the off-target (Caspase-8), necessitating the dual-inhibitor strategy.
Caption: Ac-IEPD-CHO targets Granzyme B but possesses significant cross-reactivity with Caspase-8, confounding simple readout interpretation.
Diagram 2: The Self-Validating Experimental Workflow
This flowchart maps the logical steps required to isolate Granzyme B activity using the subtraction method.
Caption: The parallel treatment workflow ensures that Caspase-8 background is accounted for, isolating the specific Granzyme B contribution.
Part 5: Expected Data Summary
When validating Ac-IEPD-CHO, the following data patterns confirm specific inhibition.
Table 2: Hypothetical Validation Data (RFU/min)
| Condition | Inhibitor Target | Expected Slope (RFU/min) | Interpretation |
| Vehicle | None | 1500 | Total Aspase Activity |
| Ac-IEPD-CHO | GzmB + Casp8 | 200 | High Inhibition (Both targets blocked) |
| Z-IETD-FMK | Casp8 Only | 1200 | Low Inhibition (Only Casp8 blocked) |
| Result | GzmB Specific Activity |
Note: If Z-IETD-FMK reduces the signal to 200 RFU/min (same as Ac-IEPD-CHO), then your sample contains no Granzyme B activity; the signal was entirely Caspase-8.
References
-
BenchChem. (2025).[3] A Comparative Guide to Granzyme B Inhibitors: Z-Ala-Ala-Asp-CMK and Alternatives. BenchChem Technical Guides. Link
-
Rotonda, J., et al. (2001).[4] The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1. Chemistry & Biology, 8(4), 357-368. Link
-
MedChemExpress. (2024). Ac-IEPD-CHO: Granzyme B and Caspase-8 Inhibitor Product Monograph. Link
-
Sigma-Aldrich. (2024). Granzyme B Activity Assay Kit Technical Bulletin. Link
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B.[5] Journal of Biological Chemistry, 272(29), 17907-17911. Link
Sources
- 1. granzyme B Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. In Vivo Bioluminescence Imaging of Granzyme B Activity in Tumor Response to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Profiling of Cytotoxic Immunity: A Comparative Guide to Ac-IEPD-AMC vs. FRET-Based Granzyme B Substrates
Introduction
Granzyme B (GzmB) is a potent serine protease secreted by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It serves as a primary effector of target cell apoptosis and is increasingly utilized as a1[1]. For researchers and drug development professionals, accurately quantifying GzmB activity is critical. However, measuring this activity in complex biological matrices (e.g., tumor microenvironments, cell lysates, or serum) presents significant analytical challenges.
This guide provides an objective, data-driven comparison between the traditional fluorogenic substrate Ac-IEPD-AMC and next-generation FRET-based substrates . By analyzing their kinetic profiles, photophysical properties, and inherent limitations, we establish a self-validating experimental framework to ensure rigorous and reproducible GzmB quantification.
Granzyme B release and induction of target cell apoptosis via caspase activation.
Mechanistic Context: The IEPD Recognition Sequence
GzmB induces apoptosis by cleaving specific intracellular targets, most notably 2[2]. The enzyme exhibits a strong preference for cleaving after the aspartate residue in the 3[3]. Consequently, both Ac-IEPD-AMC and FRET-based probes utilize this sequence as the core recognition motif[1].
However, the structural modifications flanking this sequence dictate the assay's sensitivity, signal-to-noise ratio (SNR), and susceptibility to biological interference.
Cleavage mechanisms of Ac-IEPD-AMC versus FRET-based Granzyme B substrates.
Comparative Analysis: Ac-IEPD-AMC vs. FRET-Based Substrates
Ac-IEPD-AMC: The Traditional Standard
Ac-IEPD-AMC relies on the release of the fluorophore 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage[4].
-
Mechanism : The AMC group is covalently attached to the C-terminus of the IEPD peptide. When bound, AMC fluorescence is quenched.5[5].
-
The Causality of Limitations : While highly effective in purified enzyme assays, Ac-IEPD-AMC struggles in complex lysates. The UV excitation range (340–360 nm) directly overlaps with the absorption spectra of NADH and aromatic amino acids present in biological samples. This generates high background autofluorescence, severely limiting the3[3]. Furthermore, Ac-IEPD-AMC exhibits slow enzymatic cleavage rates at low concentrations, requiring longer incubation times[3].
FRET-Based Substrates: The High-Sensitivity Alternative
FRET (Förster Resonance Energy Transfer) substrates utilize a donor fluorophore and an acceptor quencher flanking the cleavage sequence (e.g., 5-FAM/QXL or Edans/Dabcyl)[6].
-
Mechanism : In the intact peptide, the quencher absorbs the donor's emission.7[7].
-
The Causality of Superiority : By utilizing fluorophores like 5-FAM, the excitation/emission wavelengths are shifted into the visible spectrum (Ex: 490 nm / Em: 520 nm)[7]. This shift drastically reduces autofluorescence interference from biological matrices. Combined with the high quenching efficiency of molecules like QXL or Dabcyl, FRET substrates achieve an exceptionally low background signal, pushing the 7[7].
Quantitative Performance Summary
| Parameter | Ac-IEPD-AMC | FRET-Based (e.g., 5-FAM/QXL) |
| Detection Modality | Fluorogenic (Single Dye Release) | FRET (Donor/Quencher Separation) |
| Excitation / Emission | 340-360 nm / 440-460 nm (UV/Blue) | 490 nm / 520 nm (Visible) |
| Limit of Detection (LoD) | ~25 nM | ~0.1 ng/mL |
| Biological Autofluorescence | High (Due to UV excitation) | Low (Visible range excitation) |
| Enzymatic Turnover | Slow at low concentrations | Rapid, optimized binding kinetics |
| Primary Application | Purified enzyme screening | Cell lysates, tissue biopsies, serum |
The Cross-Reactivity Challenge: Why Self-Validation is Mandatory
A critical vulnerability in all IEPD-based substrates is cross-reactivity. Because GzmB and Caspase-8 share similar substrate preferences,8[8]. If a researcher simply adds a substrate to a cell lysate and measures fluorescence, it is impossible to distinguish whether the signal originated from GzmB or Caspase-8.
To maintain scientific integrity, the assay must be designed as a self-validating system . This requires the parallel use of a highly specific GzmB inhibitor, such as the 9[9]. By subtracting the inhibitor-treated signal from the total signal, researchers isolate the true GzmB-specific activity.
Self-validating experimental workflow for Granzyme B activity quantification.
Step-by-Step Self-Validating Experimental Protocol
This protocol is optimized for FRET-based substrates (e.g., 5-FAM/QXL) in cell lysates but can be adapted for Ac-IEPD-AMC.
Reagent Preparation
-
Assay Buffer : Ensure the buffer is equilibrated to room temperature or 37°C to maintain consistent enzyme kinetics.
-
Substrate Solution : Dilute the FRET substrate in assay buffer immediately before use to prevent spontaneous hydrolysis.
-
Inhibitor Solution : Prepare Ac-IEPD-CHO at a concentration sufficient to achieve complete GzmB inhibition (typically 1-10 µM depending on the sample)[9].
Assay Setup (96-Well Plate Format)
Set up the following four conditions to ensure absolute data reliability:
-
Blank Control (Buffer + Substrate) : Measures spontaneous substrate hydrolysis. Causality: Establishes the true baseline noise of the assay.
-
Positive Control (Purified GzmB + Substrate) : Validates that the substrate is active and the readout instrument is calibrated.
-
Test Sample (Lysate + Substrate) : Measures total IEPD cleavage (GzmB + Caspase-8 + other non-specific proteases).
-
Inhibitor Control (Lysate + Ac-IEPD-CHO + Substrate) : The sample is pre-incubated with Ac-IEPD-CHO for 15-30 minutes before adding the substrate. Causality: 9[9]. Any residual fluorescence generated in this well is due to Caspase-8 or background noise.
Data Acquisition & Analysis
-
Incubate the plate at 37°C protected from direct light.
-
Measure fluorescence continuously (kinetic mode) or at 30-60 minutes (endpoint mode) at Ex/Em = 490/520 nm (for 5-FAM) or 360/450 nm (for AMC).
-
Calculation : True GzmB Activity = (RFU of Test Sample) - (RFU of Inhibitor Control).
Conclusion & Selection Guide
For high-throughput screening of purified recombinant Granzyme B, the traditional Ac-IEPD-AMC remains a cost-effective and reliable tool. However, for translational research, immunotherapy monitoring, and assays involving complex biological matrices, FRET-based substrates are unequivocally superior. Their ability to shift excitation into the visible spectrum eliminates autofluorescence noise, providing the sub-picomolar sensitivity required to accurately profile cytotoxic immunity. Regardless of the substrate chosen, implementing a self-validating matrix with an inhibitor control is non-negotiable for publishing trustworthy, reproducible data.
References
- Fisher Scientific. "Enzo Life Sciences Ac-IEPD-AMC (5mg)".
- Biomol. "Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical".
- Sigma-Aldrich. "Granzyme B Substrate".
- MDPI. "A New Fluorogenic Substrate for Granzyme B Based on Fluorescence Resonance Energy Transfer".
- Google Patents. "WO2022258997A1 - Granzyme b detection".
- PMC - NIH. "Granzyme B nanoreporter for early monitoring of tumor response to immunotherapy".
- Anaspec. "SensoLyte® 520 Granzyme B Activity Assay Kit Fluorimetric".
- PMC - NIH. "Granzyme B-Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy".
- Benchchem. "A Comparative Guide to Granzyme B Inhibitors: Z-Ala-Ala-Asp-CMK and Alternatives".
- PMC - NIH. "In Vivo Bioluminescence Imaging of Granzyme B Activity in Tumor Response to Cancer Immunotherapy".
- AME Groups. "Granzyme B for predicting the durable clinical benefit of anti- PD-1/PD-L1 immunotherapy in patients with non-small cell lung cancer".
Sources
- 1. Granzyme B nanoreporter for early monitoring of tumor response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 3. WO2022258997A1 - Granzyme b detection - Google Patents [patents.google.com]
- 4. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. Enzo Life Sciences Ac-IEPD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. A New Fluorogenic Substrate for Granzyme B Based on Fluorescence Resonance Energy Transfer [mdpi.com]
- 7. anaspec.com [anaspec.com]
- 8. Granzyme B‑Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Guide: Ac-IEPD-AMC vs. Ac-IEPD-pNA for Granzyme B Protease Assays
[1]
Executive Summary & Biological Context
Granzyme B (GrB) is a serine protease crucial to the cytotoxic activity of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1][2][3] Upon delivery into target cells, GrB initiates apoptosis by cleaving substrates at aspartic acid residues.[2]
For researchers quantifying GrB activity—whether in drug screening, immunotherapy monitoring, or basic kinetics—the choice of substrate is the single most critical variable. The two industry standards utilize the tetrapeptide recognition sequence Ac-IEPD (Acetyl-Ile-Glu-Pro-Asp), but differ in their reporter group:
-
Ac-IEPD-AMC: Fluorogenic (7-Amino-4-methylcoumarin).[1][4][5][6][7]
-
Ac-IEPD-pNA: Chromogenic (p-Nitroaniline).
The Verdict: While Ac-IEPD-pNA offers cost-efficiency for high-throughput screening of recombinant enzymes, Ac-IEPD-AMC is the mandatory choice for measuring endogenous GrB in cell lysates or low-abundance samples due to its superior sensitivity (10–100x higher) and wider dynamic range.[1]
Mechanism of Action
Both substrates function as "suicide" peptides. The Ac-IEPD sequence mimics the GrB cleavage site found in natural substrates like Pro-caspase-3 and Bid. The enzyme hydrolyzes the amide bond between the C-terminal Aspartate and the reporter molecule.
Chemical Reaction Pathway[1]
The following diagram illustrates the parallel cleavage mechanisms. Note that the signal generation depends entirely on the physical properties of the leaving group.
Figure 1: Comparative mechanism of substrate hydrolysis. Granzyme B recognizes the IEPD motif, cleaving the amide bond to release the reporter. The AMC signal is fluorometric; the pNA signal is colorimetric.
Comparative Performance Analysis
The following data summarizes the operational differences. Use this table to select the substrate based on your experimental constraints.
| Feature | Ac-IEPD-AMC (Fluorogenic) | Ac-IEPD-pNA (Colorimetric) |
| Detection Mode | Fluorescence Intensity (RFU) | Absorbance (OD) |
| Wavelengths | Ex: ~360-380 nm / Em: ~440-460 nm | Abs: 405 nm |
| Sensitivity | High (Detects < 50 ng/mL enzyme) | Moderate (Requires > 1 µg/mL enzyme) |
| Limit of Detection (LoD) | ~25 nM [1] | ~1-5 µM |
| Dynamic Range | 3-4 logs (Linear) | 1-2 logs (Saturates quickly) |
| Interference | Autofluorescence (rare in blue range) | Cell debris, turbidity, yellow compounds |
| Primary Use Case | Cell lysates, kinetic studies, low-volume assays | Recombinant enzyme QC, inhibitor screening |
| Species Specificity | Human & Mouse (with limitations) | Strictly Human (Mouse GrB cleaves pNA poorly) [2] |
The Species Specificity Trap
Critical Insight: A common failure mode in GrB assays is using Ac-IEPD-pNA for mouse Granzyme B. Research demonstrates that while human GrB hydrolyzes Ac-IEPD-pNA efficiently, mouse GrB has very poor catalytic efficiency (
Validated Experimental Protocol (Fluorometric)
This protocol focuses on Ac-IEPD-AMC due to its superior utility in research settings.[1]
Reagents Preparation
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 5 mM DTT.[1]
-
Note: DTT is essential for maintaining enzyme stability but must be added fresh.
-
-
Substrate Stock: Dissolve Ac-IEPD-AMC in DMSO to 10 mM. Store at -20°C, protected from light.
-
Inhibitor Control (Required): Ac-IEPD-CHO (Reversible) or Z-AAD-CMK (Irreversible).
Workflow Diagram
Figure 2: Step-by-step workflow for the Ac-IEPD-AMC fluorometric assay. The inclusion of an inhibitor control is mandatory to verify signal specificity.
Step-by-Step Procedure
-
Lysate Preparation: Lyse cells (e.g., NK-92 or CTLs) in lysis buffer. Centrifuge at 14,000 x g for 10 min to remove debris. Crucial: Do not use protease inhibitors (like PMSF) in the lysis buffer that could inhibit GrB.[1]
-
Plate Setup: Use a black, flat-bottom 96-well plate to minimize background scattering.[1]
-
Test Wells: 50 µL Sample + 40 µL Buffer.
-
Inhibitor Wells: 50 µL Sample + 10 µL Ac-IEPD-CHO (100 µM) + 30 µL Buffer. Incubate 10 mins.
-
Blank: 90 µL Buffer.
-
-
Initiation: Add 10 µL of 2 mM Ac-IEPD-AMC (Final concentration: 200 µM) to all wells.
-
Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Mode: Kinetic read.
-
Interval: Every 2 minutes for 60 minutes.
-
-
Quantification: Calculate the slope (RFU/min) from the linear portion of the curve. Subtract the Blank slope.
Troubleshooting & Optimization (Expert Insights)
Signal Specificity (The Caspase-8 Problem)
The Ac-IEPD sequence is highly specific to GrB, but high concentrations of Caspase-8 can cross-react (Caspase-8 prefers IETD but can cleave IEPD).[1]
-
Solution: Always run the Ac-IEPD-CHO inhibitor control. If the signal is not >90% inhibited by Ac-IEPD-CHO, you are likely detecting Caspase activity.
Inner Filter Effect (pNA specific)
If using the colorimetric pNA substrate, high concentrations of yellow compounds (e.g., from drug libraries or culture media components like phenol red) can absorb the 405 nm light, masking the signal.
-
Solution: Use the AMC substrate (Blue emission) to bypass yellow-region interference.[1]
Calibration
References
-
National Institutes of Health (NIH). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. (2022).[1][8][9] Available at: [Link]
-
National Institutes of Health (NIH). A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl.[1] (2014).[1][10] Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ac-IEPD-AMC (trifluoroacetate salt) - Cayman Chemical [bioscience.co.uk]
- 5. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 6. Ac-IEPD-AMC (TFA) | Lifev [lifev.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jabonline.in [jabonline.in]
- 9. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Granzyme B Activity Assays: A Comparative Guide to Recombinant Controls and Fluorogenic Substrates
Executive Summary: The Case for Recombinant Precision
In the evaluation of Cytotoxic T Lymphocyte (CTL) and Natural Killer (NK) cell potency, Granzyme B (GzmB) activity is a non-negotiable biomarker. However, the field is plagued by assay variability stemming from inconsistent enzyme sources and non-specific substrates.
This guide establishes a standardized framework for GzmB profiling. It argues for the replacement of native cell lysates with Recombinant Granzyme B as the primary positive control and details the kinetic validation of the Ac-IEPD-AMC fluorogenic substrate. By shifting to a defined recombinant system, researchers can eliminate the "black box" interference of cytosolic contaminants (e.g., Caspase-3/8, GzmA) and achieve reproducible, quantitative data.
Mechanism of Action: The Aspase Specificity
Granzyme B is unique among serine proteases for its "Aspase" activity—it cleaves peptide bonds following Aspartic acid (Asp) residues.[1] This specificity is critical when selecting a substrate.
While Ac-IETD-AMC is frequently cited, it is primarily a Caspase-8 substrate with GzmB cross-reactivity. For specific GzmB quantification, Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is the superior choice. It mimics the cleavage site of Pro-caspase 3, a physiological target of GzmB, ensuring biological relevance.
Molecular Pathway Visualization
The following diagram illustrates the hydrolysis mechanism. Note the strict requirement for the Aspartate (D) residue at the P1 position for fluorophore release.
Figure 1: Mechanism of Ac-IEPD-AMC hydrolysis by Granzyme B. The enzyme recognizes the IEPD motif, cleaving the amide bond after Aspartate to release the fluorophore.
Comparative Analysis: Recombinant vs. Native Controls[2][3][4]
Why switch to recombinant? Native GzmB purified from killer cells or crude lysates introduces significant batch-to-batch variability and contamination risks.
Table 1: Source Comparison Matrix
| Feature | Recombinant Granzyme B (Recommended) | Native Purified GzmB | Cell Lysates (e.g., NK92) |
| Purity | >95% (HPLC/SDS-PAGE) | Variable (often <80%) | <1% (Complex mixture) |
| Specificity | High (Single isoform) | Risk of GzmA/M contamination | Low (Contains Caspases) |
| Consistency | High (Lot-to-lot reproducibility) | Low (Donor dependent) | Very Low |
| Quantification | Active site titration possible | Difficult to quantify active fraction | Relative units only |
| Stability | High (Engineered for stability) | Moderate | Low (Protease degradation) |
| Primary Use | Absolute Quantification / Screening | Physiological confirmation | Qualitative "Yes/No" |
Expert Insight: Use Human Recombinant GzmB for human cell studies and Mouse for murine models. Species specificity is divergent; Mouse GzmB cleaves Caspase-8 poorly compared to Human GzmB [1, 4].[2]
Validated Experimental Protocol
This protocol is designed as a self-validating system . It includes an AMC standard curve in every run to convert arbitrary Relative Fluorescence Units (RFU) into molar activity (pmol/min), neutralizing variations in plate reader gain or lamp intensity.
A. Reagents & Buffer Preparation[1][2][3][5]
-
Assay Buffer (Critical): 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS, 5 mM DTT.
-
Note: DTT must be added fresh. GzmB relies on cysteine residues that can oxidize, rendering the enzyme inactive.
-
-
Substrate: Ac-IEPD-AMC (10 mM stock in DMSO). Final assay concentration: 50-200 µM (ensure > Km).
-
Enzyme: Recombinant Human Granzyme B (Active).
B. The Workflow
Figure 2: Step-by-step assay workflow emphasizing the inclusion of negative controls and standard curves.
C. Step-by-Step Methodology
-
Standard Curve Generation:
-
Dilute 1 mM AMC standard to create a range (e.g., 0, 10, 20, 40, 80, 160 pmol/well).
-
Pipette into the plate. Crucial: Add assay buffer to match the volume of reaction wells (e.g., 100 µL).
-
-
Enzyme Preparation:
-
Dilute Recombinant GzmB in Assay Buffer to ~0.5 - 2 ng/µL. Keep on ice.
-
-
Reaction Setup:
-
Add 50 µL of Enzyme to "Test" wells.
-
Add 50 µL of Assay Buffer to "Blank" wells (Background control).
-
-
Initiation:
-
Add 50 µL of Ac-IEPD-AMC substrate (diluted to 2x final concentration) to all reaction wells.
-
Immediate Action: Place in pre-warmed (37°C) plate reader.
-
-
Data Acquisition:
-
Read fluorescence every 60 seconds for 30-60 minutes.
-
D. Data Analysis (The Self-Validating Step)
Do not report raw RFU. Calculate Specific Activity:
-
Slope Calculation: Determine the slope of the linear portion of the curve (
) for the sample and the blank. -
Correction:
. -
Conversion: Use the AMC Standard Curve slope (
) to convert:
Troubleshooting & Optimization
-
High Background: If the "Blank" wells show increasing fluorescence, the substrate may be degrading. Store Ac-IEPD-AMC at -20°C desiccated and protect from light.
-
Low Signal: Ensure DTT was added fresh. Recombinant GzmB activity is strictly redox-dependent.
-
Specificity Check: To prove the signal is GzmB and not a contaminant, pre-incubate the recombinant enzyme with Ac-IEPD-CHO (inhibitor) for 10 minutes. Activity should drop to <1% [12].
References
-
Cullen, S. P., et al. (2007). Human and murine granzyme B exhibit divergent substrate preferences.[3][2][4] The Journal of Cell Biology, 176(4), 435–444. Link
-
Harris, J. L., et al. (1998). Definition and Redesign of the Extended Substrate Specificity of Granzyme B. Journal of Biological Chemistry, 273(42), 27364–27373. Link
-
Casciola-Rosen, L., et al. (1999). Cleavage by Granzyme B Is Strongly Predictive of Autoantigen Status: Implications for Initiation of Autoimmunity.[5][6][7] Journal of Experimental Medicine, 190(6), 815–826. Link
-
Kaiserman, D., et al. (2006). The major human and mouse granzymes are structurally and functionally divergent. The Journal of Cell Biology, 175(4), 619–630. Link
-
Sigma-Aldrich. (n.d.). Granzyme B Activity Assay Kit Technical Bulletin. MilliporeSigma. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cleavage by granzyme B is strongly predictive of autoantigen status: implications for initiation of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking Caspase-8 Detection: Ac-IEPD-AMC vs. Antibody-Based Methods
For researchers, scientists, and drug development professionals investigating the extrinsic apoptosis pathway, the accurate detection and quantification of initiator caspase-8 activity is a critical checkpoint. The activation of caspase-8, a cysteine-aspartic protease, is a key event that commits a cell to a programmed death cascade.[1][2] This guide provides an in-depth comparison of two primary methodologies for assessing caspase-8 activation: the direct enzymatic assay using the fluorogenic substrate Ac-IEPD-AMC and the indirect, protein-based detection via specific antibodies.
This comparison will delve into the underlying principles of each method, their respective sensitivities, and practical considerations to help you select the optimal approach for your experimental needs. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity.
The Central Role of Caspase-8 in Extrinsic Apoptosis
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[3] This ligation triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and facilitates the dimerization and auto-activation of procaspase-8.[2][4] Once activated, caspase-8 initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3, or by cleaving the Bid protein to engage the intrinsic mitochondrial pathway.[1][3] Given its position at the apex of this signaling cascade, measuring caspase-8 activation provides a direct readout of the initiation of extrinsic apoptosis.
Diagram: The Extrinsic Apoptosis Pathway and Caspase-8 Activation
Caption: Caspase-8 is activated upon recruitment to the DISC, initiating downstream apoptotic signaling.
Method 1: Fluorogenic Substrate Assay with Ac-IEPD-AMC
This method provides a direct, quantitative measure of the enzymatic activity of caspase-8. It relies on a synthetic tetrapeptide, Ac-Ile-Glu-Thr-Asp-AMC (Ac-IEPD-AMC), which mimics the natural cleavage site of caspase-8.[5] The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage by active caspase-8, the free AMC is released, and its fluorescence can be measured, which is directly proportional to the caspase-8 activity in the sample.[6]
Advantages:
-
Direct Measurement of Activity: This assay directly quantifies the functional, enzymatic activity of caspase-8, rather than just its presence.
-
High Sensitivity: Fluorogenic assays are generally more sensitive than colorimetric or some antibody-based methods, allowing for the detection of low levels of caspase activity.[7][8]
-
Quantitative: The assay provides a continuous, kinetic readout, which is ideal for detailed enzymatic studies and high-throughput screening.
Limitations:
-
Substrate Specificity: While IEPD is a preferred sequence for caspase-8, other proteases, such as granzyme B, can also cleave this substrate.[5] It is crucial to use specific inhibitors as controls to confirm the signal is from caspase-8.
-
Lysis Required: The assay is typically performed on cell lysates, which means spatial information within the cell is lost.
Method 2: Antibody-Based Detection
Antibody-based methods detect the caspase-8 protein itself. These techniques are versatile and can be adapted for various platforms, including Western blotting, immunocytochemistry (ICC), and flow cytometry. The key is to use antibodies that can distinguish between the inactive pro-form (procaspase-8, ~55-57 kDa) and the cleaved, active fragments (p43/p41 and p18/p10).[9][10]
Western Blotting
-
Principle: Separates proteins by size, allowing for the visualization of both procaspase-8 and its cleaved fragments. This provides clear evidence of caspase-8 processing.[11][12]
-
Advantages: Provides information on the extent of cleavage and can be highly specific.
-
Limitations: Semi-quantitative at best, time-consuming, and generally less sensitive than enzymatic assays.[13]
Immunocytochemistry (ICC) / Immunohistochemistry (IHC)
-
Principle: Uses antibodies to visualize the location of caspase-8 within fixed cells or tissues.
-
Advantages: Provides spatial information, allowing for the identification of apoptotic cells within a population or tissue.
-
Limitations: Quantification can be challenging, and antibody penetration can be an issue in tissues.
Flow Cytometry
-
Principle: Utilizes fluorescently-labeled inhibitors (FLICA) or antibodies to detect active caspase-8 in individual cells within a population.[14][15]
-
Advantages: Allows for high-throughput, single-cell analysis and quantification of apoptotic cells. Can be multiplexed with other markers.
-
Limitations: FLICA reagents can sometimes exhibit off-target effects, and proper controls are essential.
Head-to-Head Comparison: Ac-IEPD-AMC vs. Antibody-Based Methods
| Feature | Ac-IEPD-AMC Assay | Antibody-Based Methods (Western Blot) | Antibody-Based Methods (Flow Cytometry) |
| Principle | Enzymatic cleavage of fluorogenic substrate | Immunodetection of protein bands by size | Immunodetection in single cells |
| Measures | Enzymatic Activity | Protein presence and cleavage state | Presence of active caspase in single cells |
| Sensitivity | High | Moderate to Low | High |
| Quantification | Fully Quantitative (kinetic) | Semi-Quantitative | Quantitative (cell population statistics) |
| Throughput | High (plate-reader based) | Low | High |
| Time | ~1-2 hours | 1-2 days | ~2-4 hours |
| Information | Rate of caspase activity | Pro-form vs. cleaved fragments | Percentage of apoptotic cells |
| Spatial Info | No (lysate-based) | No | No (some imaging flow cytometers) |
| Cost | Moderate | Moderate | High |
Senior Application Scientist's Recommendation
The choice between the Ac-IEPD-AMC assay and antibody-based methods hinges on the specific research question:
-
For high-throughput screening of compounds that modulate caspase-8 activity or for detailed kinetic analysis, the Ac-IEPD-AMC assay is the superior choice. Its quantitative nature and high throughput are ideal for these applications.
-
To unequivocally demonstrate that caspase-8 is cleaved in response to a stimulus, Western blotting is the gold standard. Visualizing the disappearance of the pro-form and the appearance of cleaved fragments provides compelling evidence.[9]
-
When you need to quantify the percentage of apoptotic cells in a heterogeneous population, flow cytometry with a caspase-8 specific reagent is the most powerful tool. This is particularly useful in co-culture systems or when analyzing primary samples.
Diagram: Comparative Workflow
Caption: Workflow comparison of the Ac-IEPD-AMC assay and Western blotting for caspase-8 detection.
Experimental Protocols
Protocol 1: Caspase-8 Activity Assay using Ac-IEPD-AMC
This protocol is designed for a 96-well plate format and is adapted from standard methodologies.[16]
A. Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Ac-IEPD-AMC substrate (10 mM stock in DMSO)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control[17]
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
B. Procedure:
-
Cell Treatment: Seed cells in a suitable culture plate and treat with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells (e.g., by scraping or trypsinization) and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
In the 96-well plate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Self-Validation: For each sample, prepare a parallel well containing the Caspase-8 inhibitor (final concentration ~20 µM) to confirm the specificity of the signal.
-
-
Reaction Initiation:
-
Prepare a 2X substrate solution by diluting the Ac-IEPD-AMC stock to 100 µM in Assay Buffer.
-
Add 10 µL of the 2X substrate solution to each well (final concentration 50 µM).
-
-
Measurement:
-
Immediately place the plate in the fluorometer pre-warmed to 37°C.
-
Measure fluorescence every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Calculate the rate of increase in fluorescence (RFU/min) for each sample.
-
Normalize the activity to the protein concentration.
-
Protocol 2: Western Blot for Caspase-8 Cleavage
This protocol outlines the key steps for detecting caspase-8 cleavage.[9][11]
A. Materials:
-
Cell lysates prepared as in Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for caspase-8 (an antibody that recognizes both the pro-form and cleaved fragments is ideal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
B. Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-8 antibody overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Self-Validation: Confirm the identity of the bands by comparing their molecular weights to expected sizes (procaspase-8: ~57 kDa; cleaved p43/p41 and p18 fragments). A positive control (e.g., lysate from cells treated with a known apoptosis inducer) and a negative control (e.g., untreated cells) should always be included.
-
References
- Caspase-8; regulating life and de
- Apoptosis: Caspase P
- Caspase-8 in apoptosis: the beginning of "the end"?PubMed.
- Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells.Cell Press.
- What are caspase 8 activators and how do they work?
- Caspase-8 – Knowledge and References.Taylor & Francis Online.
- Determination of Caspase Activation by Western Blot.
- Determination of Caspase Activ
- Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction.PMC.
- Cell Meter™ Live Cell Caspase 8 Binding Assay Kit Green Fluorescence.
- CaspaTag Caspase 8 In Situ Assay Kit, Fluorescein.Millipore Sigma.
- CaspaTag Caspase 8 In Situ Assay Kit, Fluorescein | APT408.Millipore Sigma.
- caspase-8 antibody | 13 (3 knockout-valid
- Caspase-8 Antibody (#4927)
- Ac-IEPD-AMC.Simmano.
- Ac-IEPD-AMC | Fluorogenic Substr
- Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.
- Caspase-8 contributes to an immuno-hot microenvironment.PMC.
- Caspase assay selection guide.Abcam.
- Correlation of Caspase Activity and Chemo-Response in Epithelial Ovarian Cancer Cell Lines.Promega.
- 1IAU: HUMAN GRANZYME B IN COMPLEX WITH AC-IEPD-CHO.RCSB PDB.
- Caspase-8-Dependent HER-2 Cleavage in Response to Tumor Necrosis Factor α Stimul
- Apoptotic Caspase Detection Combo Kits.Signosis.
Sources
- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 8. signosisinc.com [signosisinc.com]
- 9. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caspase-8 antibody | 13 (3 knockout-validated) products in Validated Antibody Database; 28 cited in the literature; 88 total from 16 suppliers [labome.com]
- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Caspase-8 contributes to an immuno-hot microenvironment by promoting phagocytosis via an ecto-calreticulin-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-8 Antibody (#4927) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
The Decisive Advantage: A Comparative Guide to Fluorogenic AMC Substrates Over Chromogenic Counterparts
For researchers, scientists, and drug development professionals navigating the intricate world of enzyme kinetics and activity assays, the choice of substrate is a critical determinant of experimental success. This guide provides an in-depth, data-driven comparison of two widely used classes of synthetic peptide substrates: fluorogenic 7-amino-4-methylcoumarin (AMC) substrates and chromogenic p-nitroanilide (pNA) substrates. Through a detailed examination of their underlying principles, performance metrics, and practical applications, we will illuminate the distinct advantages that position AMC-based fluorogenic assays as the superior choice for sensitive, accurate, and robust enzymatic measurements.
The Fundamental Divergence: A Tale of Light Emission Versus Color Absorption
At the heart of the comparison between fluorogenic and chromogenic substrates lies a fundamental difference in their detection principles. This divergence in mechanism is the primary driver of the significant performance disparities observed between the two systems.
Chromogenic pNA Substrates: A Legacy of Color
Chromogenic assays utilizing p-nitroanilide (pNA) are a well-established and cost-effective method for measuring protease activity. The core principle is straightforward: a peptide sequence specific to the enzyme of interest is chemically linked to a pNA molecule. In this conjugated form, the substrate is colorless. Upon enzymatic cleavage of the peptide bond, free pNA is released, which imparts a distinct yellow color to the solution. The concentration of the liberated pNA, and thus the enzyme's activity, is quantified by measuring the absorbance of light at approximately 405 nm.[1][2]
Fluorogenic AMC Substrates: The Brilliance of Emitted Light
Fluorogenic assays, particularly those employing 7-amino-4-methylcoumarin (AMC), operate on the principle of fluorescence resonance energy transfer (FRET) or quenching. Similar to their chromogenic counterparts, a specific peptide sequence is attached to the AMC fluorophore. In the intact substrate, the fluorescence of AMC is quenched. Enzymatic cleavage liberates the free AMC molecule, resulting in a significant increase in fluorescence upon excitation with ultraviolet light (typically around 340-360 nm). The emitted light, at a longer wavelength (around 440-460 nm), is then measured.[3][4] This emitted fluorescence is directly proportional to the enzymatic activity.
Figure 1: Reaction mechanisms of chromogenic and fluorogenic assays.
Head-to-Head Performance: A Quantitative Comparison
The theoretical advantages of fluorescence-based detection translate into tangible, quantifiable benefits in experimental settings. A direct comparison of key performance metrics for assays utilizing the caspase-3 substrate peptide Ac-DEVD linked to either pNA or a fluorophore reveals the stark superiority of the fluorogenic approach.
| Performance Metric | Fluorogenic Substrate (Ac-DEVD-AFC*) | Chromogenic Substrate (Ac-DEVD-pNA) | Advantage |
| Detection Principle | Fluorescence | Absorbance | Fluorogenic |
| Km (µM) | 14.7 | 9.7 | Chromogenic (Higher Affinity) |
| kcat/Km (M-1s-1) | 233,000 | 18,000 | Fluorogenic (Higher Catalytic Efficiency) |
| Limit of Detection (LOD) | Low Nanomolar to Picomolar Range (Estimated) | Micromolar to High Nanomolar Range (Estimated) | Fluorogenic |
| Assay Throughput | High | High | Equivalent |
| Potential for Interference | Autofluorescent compounds | Compounds that absorb at 405 nm, sample turbidity | Both have potential interferences, but they are from different sources. |
The significantly higher catalytic efficiency (kcat/Km) of the fluorogenic substrate underscores its enhanced sensitivity. While the Km of the chromogenic substrate is slightly lower, indicating a higher binding affinity, the overall catalytic turnover rate of the fluorogenic substrate is substantially greater, leading to a more robust signal generation. This heightened sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous when working with precious or limited biological samples.
The Sensitivity Advantage: Detecting Subtle Enzymatic Activity
The most profound advantage of fluorogenic AMC substrates is their inherently higher sensitivity compared to their chromogenic counterparts.[5] This is a direct consequence of the physics of fluorescence versus absorbance. In an absorbance-based assay, a small change in color against a bright background is being measured. In contrast, a fluorescence assay measures the emission of light against a dark background, providing a much higher signal-to-noise ratio. This translates to a lower limit of detection (LOD) and limit of quantification (LOQ), enabling the reliable measurement of minute levels of enzymatic activity that would be undetectable with a chromogenic assay.
Kinetic Analysis: A Clearer Picture of Enzyme Behavior
For researchers conducting detailed kinetic studies, fluorogenic substrates offer a significant advantage in their ability to provide continuous, real-time measurements of enzyme activity. The high sensitivity of fluorescence detection allows for the use of very low substrate concentrations, which is crucial for accurate determination of the Michaelis constant (Km). Furthermore, the continuous nature of the assay allows for the precise measurement of initial reaction velocities (V0), a fundamental requirement for accurate kinetic analysis. While chromogenic assays can be adapted for kinetic measurements, their lower sensitivity often necessitates higher substrate and enzyme concentrations, which can introduce artifacts and complicate data interpretation.
Navigating Potential Pitfalls: Understanding Assay Interference
While both assay types are robust, it is crucial to be aware of potential sources of interference.
-
Fluorogenic Assays: The primary source of interference in fluorogenic assays is the presence of autofluorescent compounds in the sample or test compounds that fluoresce at similar excitation and emission wavelengths as AMC. A pre-read of the assay plate before the addition of the substrate can help identify and correct for such interference.
-
Chromogenic Assays: Chromogenic assays can be affected by compounds that absorb light at 405 nm, leading to a false positive signal. Additionally, sample turbidity can scatter light and interfere with absorbance readings.
Experimental Protocols: A Guide to Practical Implementation
To provide a practical framework for the application of these substrates, detailed protocols for a caspase-3 activity assay using both a fluorogenic AMC substrate and a chromogenic pNA substrate are provided below.
Protocol 1: Fluorogenic Caspase-3 Assay using Ac-DEVD-AMC
This protocol outlines the steps for determining caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.
Materials:
-
Cell lysate containing active caspase-3
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
-
Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
Purified active caspase-3 (for positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest. Harvest and lyse the cells using an appropriate lysis buffer. Determine the protein concentration of the lysates.
-
Set up the Assay: In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing 50 µL of 2X Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM).
-
Establish Controls:
-
Blank: 50 µL of Lysis Buffer + 55 µL of reaction master mix.
-
Negative Control (Inhibitor): Lysate from apoptotic cells + 55 µL of reaction master mix + Caspase-3 inhibitor.
-
Uninduced Control: Lysate from untreated cells + 55 µL of reaction master mix.
-
-
Initiate the Reaction: Add 55 µL of the reaction master mix to each well containing cell lysate.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Subtract the blank reading from all sample readings. Express caspase-3 activity as the fold-increase in fluorescence compared to the uninduced control. For quantitative results, generate a standard curve using known concentrations of free AMC.
Figure 3: Workflow for a chromogenic caspase-3 assay.
Conclusion: A Clear Verdict for Fluorogenic Substrates
In the comparative analysis of fluorogenic AMC substrates and chromogenic pNA substrates, the evidence overwhelmingly favors the fluorogenic approach for the majority of research applications. The superior sensitivity, wider dynamic range, and suitability for continuous kinetic measurements make AMC-based assays the gold standard for accurate and reliable quantification of enzyme activity. While chromogenic substrates remain a viable option for certain applications where high sensitivity is not a primary concern and cost is a major factor, the decisive advantages offered by fluorogenic substrates position them as the indispensable tool for researchers at the forefront of drug discovery and biomedical research.
References
-
Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
-
PMC. (2024, January 30). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). [Link]
-
PubMed. (n.d.). Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). [Link]
-
Biology Stack Exchange. (2015, December 18). How to calculate the LOB, LOD and LOQ of an enzyme assay. [Link]
-
Elabscience. (n.d.). Caspase 3 Activity Assay Kit (by Colorimetric) - Product Information. [Link]
-
MDPI. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]
-
PLOS One. (2016, May 11). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. [Link]
-
Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
ResearchGate. (n.d.). Comparison between several protease-based assays developed and this work. [Link]
-
PubMed. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
-
PubMed. (2020, August 5). Comparison of the analytical sensitivity of seven commonly used commercial SARS-CoV-2 automated molecular assays. [Link]
-
ResearchGate. (n.d.). Assay principle The caspase-activated DNV fluorogenic substrate allows.... [Link]
-
MDPI. (2022, May 28). Translation of a Protease Turnover Assay for Clinical Discrimination of Mucinous Pancreatic Cysts. [Link]
Sources
- 1. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ac-IEPD-AMC Cleavage Sites Using Mass Spectrometry: A Comprehensive Comparison Guide
Introduction
Ac-IEPD-AMC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin) is a premier fluorogenic peptide substrate utilized primarily for quantifying the proteolytic activity of Granzyme B (GrB) and Caspase-8. In conventional high-throughput assays, the cleavage of the amide bond between the P1 Aspartate (D) residue and the AMC fluorophore releases free AMC, generating a measurable fluorescent signal (Excitation: ~360 nm, Emission: ~460 nm)[1].
However, relying solely on fluorometry presents a critical analytical blind spot: it measures signal generation but cannot definitively confirm the exact scissile bond. Off-target cleavage by contaminating exopeptidases or non-specific endopeptidases can produce false-positive kinetics. To establish absolute assay trustworthiness, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deployed as the gold-standard orthogonal validation method[2]. By mapping the exact molecular weights of the resulting cleavage fragments, LC-MS/MS provides sequence-level proof of specificity and ensures the integrity of the biochemical assay[3].
Mechanistic Pathway & Cleavage Dynamics
Granzyme B, a serine protease released by cytotoxic T-cells, and Caspase-8, an initiator cysteine protease, both exhibit a stringent requirement for Aspartate at the P1 position. The IEPD sequence mimics the natural cleavage sites found in downstream apoptotic effectors, making it a highly efficient target[2].
Apoptotic signaling cascade and dual-modality validation of Ac-IEPD-AMC cleavage.
Comparative Analysis: Substrates and Validation Modalities
To contextualize the performance of Ac-IEPD-AMC, we must objectively compare it against alternative substrates and evaluate the analytical modalities used to validate them.
Table 1: Substrate Specificity & Performance Comparison
| Substrate | Primary Target | Protease Class | P4-P1 Sequence | Specificity / Cross-Reactivity |
| Ac-IEPD-AMC | Granzyme B / Caspase-8 | Serine / Cysteine | Ile-Glu-Pro-Asp | High affinity for GrB; moderate cross-reactivity with Caspase-8. |
| Ac-IETD-AMC | Caspase-8 | Cysteine | Ile-Glu-Thr-Asp | Highly specific to Caspase-8; lower affinity for GrB. |
| Ac-LEHD-AMC | Caspase-9 | Cysteine | Leu-Glu-His-Asp | Specific to Caspase-9; minimal cleavage by GrB or Caspase-8. |
Table 2: Fluorometry vs. LC-MS/MS Validation
| Feature | Fluorometric Assay | LC-MS/MS Validation |
| Primary Output | Relative Fluorescence Units (RFU) | Mass-to-charge ratio (m/z) of fragments |
| Cleavage Site Confirmation | No (Inferred from signal) | Yes (Absolute sequence mapping)[2] |
| Multiplexing Capability | Low (Limited by spectral overlap) | High (Can profile hundreds of substrates)[3] |
| Detection of Off-Target Cuts | Impossible | Highly Sensitive[3] |
| Throughput | High (96/384-well microplates) | Medium (Requires LC separation time) |
Experimental Protocol: LC-MS/MS Validation of Ac-IEPD-AMC
As an Application Scientist, I emphasize that a protocol is only as robust as its underlying causality. The following workflow is a self-validating system designed to prevent artifactual cleavage and ensure high-fidelity mass spectral data.
Step-by-step LC-MS/MS workflow for validating peptide substrate cleavage sites.
Step 1: Enzymatic Incubation
-
Procedure : Incubate 50 µM Ac-IEPD-AMC with 10 nM recombinant Granzyme B in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl) at 37°C. For Caspase-8, supplement the buffer with 10 mM DTT.
-
Causality : DTT is strictly required for Caspase-8 to maintain its catalytic cysteine in a reduced, nucleophilic state. Granzyme B, a serine protease, does not require reducing agents, but standardized buffers often include them to prevent substrate aggregation.
Step 2: Reaction Quenching
-
Procedure : At designated time intervals (e.g., 15, 30, 60 minutes), extract 20 µL aliquots and immediately mix with 20 µL of 1% Formic Acid (FA) in water.
-
Causality : Formic acid rapidly drops the pH to ~2.0. This instantly protonates the catalytic histidine/cysteine residues of the proteases, halting the reaction to provide an accurate kinetic snapshot[3]. Furthermore, FA acts as an ion-pairing agent essential for downstream positive-ion mode MS.
Step 3: Solid Phase Extraction (SPE) Desalting
-
Procedure : Pass the quenched reaction through a C18 ZipTip. Wash with 0.1% FA in water, and elute with 50% Acetonitrile (ACN) / 0.1% FA.
-
Causality : Buffer components like HEPES and NaCl are non-volatile and will cause severe ion suppression in the Electrospray Ionization (ESI) source. The C18 resin retains the hydrophobic Ac-IEPD-AMC and its fragments while washing away the salts.
Step 4: Reverse-Phase LC-MS/MS Acquisition
-
Procedure : Inject the eluate onto a C18 analytical column coupled to a Q-TOF or Orbitrap mass spectrometer. Run a linear gradient from 5% to 60% ACN over 15 minutes.
-
Causality : The intact Ac-IEPD-AMC is highly hydrophobic due to the AMC group. Upon cleavage, the Ac-IEPD peptide becomes significantly more hydrophilic. Chromatographic separation ensures that the fragments enter the mass spectrometer at different retention times, eliminating spectral crowding and competitive ionization[3].
Step 5: Data Interpretation & Sequence Mapping
-
Procedure : Extract ion chromatograms for the theoretical mass-to-charge (m/z) ratios.
-
Intact Substrate (Ac-IEPD-AMC): m/z ~672.3 [M+H]⁺
-
Cleaved Peptide (Ac-IEPD-OH): m/z ~515.2 [M+H]⁺
-
Released Fluorophore (AMC): m/z ~176.1 [M+H]⁺
-
-
Causality : Detecting the exact m/z of 515.2 confirms that the cleavage occurred precisely between Aspartate and AMC. If an off-target exopeptidase cleaved the N-terminal Acetyl-Ile, you would observe an unexpected fragment at m/z ~360.1 (Ac-I), proving the assay's fluorescence was compromised. This positional proteomics approach guarantees absolute structural confidence[2].
Conclusion
While fluorometric monitoring of Ac-IEPD-AMC provides high-throughput kinetic data, it lacks the structural resolution required for rigorous assay validation. By integrating LC-MS/MS into the validation pipeline, researchers can definitively map cleavage sites, rule out off-target proteolysis, and ensure the highest standards of scientific integrity in drug development and protease profiling.
References
-
Probing the Efficiency of Proteolytic Events by Positional Proteomics Source: nih.gov (PMC) URL:[Link]
-
Multiplex substrate profiling by mass spectrometry for proteases Source: nih.gov (PMC) URL:[Link]
Sources
Evaluating Lot-to-Lot Consistency of Ac-IEPD-AMC Trifluoroacetate Salt: A Comprehensive Comparison Guide
As a Senior Application Scientist specializing in assay development, I frequently encounter drug development programs that stall due to irreproducible kinetic data. When evaluating CAR-T cell cytotoxicity, natural killer (NK) cell activity, or screening small-molecule inhibitors, Granzyme B (GzmB) is the primary biomarker of immune-mediated cell death 1.
The gold-standard method for quantifying GzmB activity relies on the fluorogenic substrate Ac-IEPD-AMC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin) 2. However, because this substrate is synthesized via solid-phase peptide synthesis (SPPS) and supplied as a trifluoroacetate (TFA) salt 3, lot-to-lot variability is a silent killer of assay robustness. This guide objectively compares high-quality versus variable lots and provides self-validating protocols to ensure scientific integrity in your screening workflows.
The Mechanistic Basis of Lot-to-Lot Variability
Granzyme B is a serine protease that specifically recognizes the IEPD peptide sequence and cleaves the peptide bond immediately following the aspartate (Asp) residue. This cleavage liberates the AMC fluorophore, shifting it from a quenched state to a highly fluorescent state (Excitation: 340–360 nm / Emission: 440–460 nm) 3 [[4]]().
Mechanism of Granzyme B mediated cleavage of Ac-IEPD-AMC releasing fluorescent AMC.
When evaluating a new lot of Ac-IEPD-AMC TFA salt, three hidden variables dictate performance:
-
Free AMC Background: During synthesis or prolonged storage, the ester/amide bond linking AMC to the peptide can spontaneously hydrolyze. Even trace amounts of free AMC in the vial will drastically inflate your baseline fluorescence, destroying the assay's signal-to-background (S/B) ratio 5.
-
TFA Salt Stoichiometry (Net vs. Gross Weight): Peptides are lyophilized with TFA counterions. If a vendor reports "gross weight" instead of "net peptide weight," a 1 mg vial might contain 70% peptide and 30% TFA salt. This lot-to-lot variation skews the true molarity of your stock solution, leading to irreproducible
and calculations. -
Peptide Purity: Truncated peptide impurities (e.g., Ac-IEP-AMC) can act as competitive inhibitors, artificially lowering the apparent activity of Granzyme B.
Comparative Data: Premium vs. Variable Lots
To illustrate the impact of these variables, the following table summarizes the performance differences between a highly controlled premium lot and a generic, variable lot in a High-Throughput Screening (HTS) environment.
| Parameter | Premium Lot (High Consistency) | Variable/Generic Lot | Mechanistic Impact on Assay Performance |
| HPLC Purity | < 85% | Impurities act as competitive inhibitors, lowering apparent | |
| Free AMC Background | < 0.1% | > 1.0% | High baseline fluorescence destroys the S/B ratio and lowers the Z'-factor 5. |
| Net Peptide Content | Quantified (e.g., 85%) | Unknown (Gross Weight) | Inaccurate molarity calculations lead to irreproducible |
| Salt Form | Defined TFA Stoichiometry | Variable | Alters solubility; excess TFA lowers local pH, causing micro-aggregation in HEPES buffer. |
| HTS Z'-Factor | 0.75 – 0.85 (Excellent) | 0.30 – 0.45 (Poor) | High variability leads to false positives/negatives in inhibitor screening. |
Self-Validating Experimental Protocols
A robust assay is a self-validating system. Before running a precious biological sample, you must validate the substrate lot.
Protocol 1: Quality Control (QC) Workflow for Free AMC Quantification
Causality Note: We reconstitute the lyophilized powder exclusively in anhydrous DMSO. The hygroscopic nature of the TFA salt readily absorbs atmospheric moisture, which accelerates the hydrolysis of the AMC bond. Water ingress during reconstitution is the leading cause of artificially inflated free AMC background.
Self-validating quality control workflow for evaluating new lots of Ac-IEPD-AMC.
Step-by-Step QC Methodology:
-
Reconstitution: Calculate the required volume of anhydrous DMSO based on the net peptide weight (not gross weight) to achieve a 10 mM stock. Aliquot immediately into single-use tubes and store at -20°C protected from light 2.
-
Standard Curve Generation: Prepare a standard curve of highly purified free AMC (0 to 10 µM) in Assay Buffer (50 mM HEPES, 10 mM CaCl₂, pH 7.5).
-
Baseline Measurement: Dilute the 10 mM Ac-IEPD-AMC stock to a working concentration of 100 µM in Assay Buffer. Read the fluorescence (Ex 360 nm / Em 460 nm) immediately.
-
Validation: Interpolate the baseline fluorescence against the free AMC standard curve. If the free AMC concentration exceeds 0.1 µM (0.1% of the total substrate), the lot should be rejected for high-sensitivity HTS applications 5.
Protocol 2: Kinetic Granzyme B Cleavage Assay
Once the lot passes QC, proceed to the functional kinetic assay.
Causality Note: We include 10 mM CaCl₂ in the HEPES assay buffer. Granzyme B requires calcium ions to maintain its optimal structural conformation and catalytic triad alignment. Omitting calcium will result in sluggish kinetics and artificially low
Step-by-Step Assay Methodology:
-
Enzyme Preparation: Dilute recombinant human Granzyme B to a final well concentration of 0.25 µg/mL in Assay Buffer (50 mM HEPES, 10 mM CaCl₂, pH 7.5).
-
Substrate Addition: Add the validated Ac-IEPD-AMC substrate to achieve a final concentration of 100 µM. Ensure the final DMSO concentration remains below 1% to prevent enzyme denaturation.
-
Kinetic Readout: Immediately transfer the 384-well plate to a microplate reader. Record fluorescence (Ex 360 nm / Em 460 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Use the free AMC standard curve to convert Relative Fluorescence Units (RFU) per minute into µmoles of AMC released per minute.
Conclusion
Evaluating the lot-to-lot consistency of Ac-IEPD-AMC trifluoroacetate salt is not merely a procurement exercise; it is a fundamental scientific requirement. By understanding the causality behind free AMC background and TFA salt stoichiometry, and by implementing strict, self-validating QC protocols, researchers can safeguard their data integrity and ensure reproducible Granzyme B quantification across years of drug development.
References
-
ResearchGate. "Representation of the co-culture chemiluminescence assay to measure granzyme B-mediated activity..." [Link]
-
PMC / NIH. "Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ac-IEPD-AMC (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 4. Development of a novel 18F-labeled radiotracer targeting granzyme B for imaging early tumor responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Ac-IEPD-AMC (trifluoroacetate salt) proper disposal procedures
Ac-IEPD-AMC (Trifluoroacetate Salt): Comprehensive Operational and Disposal Guide
Ac-IEPD-AMC (N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-L-aspartyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate utilized primarily for quantifying Granzyme B and Caspase-8 activity in apoptotic and cell-mediated immune response assays[1]. Upon enzymatic cleavage, the substrate releases 7-amino-4-methylcoumarin (AMC), a highly fluorescent coumarin derivative[1].
While Ac-IEPD-AMC provides robust photophysical properties for drug discovery and diagnostics, the generation of free AMC, combined with the use of permeabilizing solvents like Dimethyl Sulfoxide (DMSO), creates complex hazardous waste streams. This guide provides field-proven, self-validating protocols for the safe handling, operational integration, and multi-stream disposal of Ac-IEPD-AMC (trifluoroacetate salt).
Physicochemical Profiling and Hazard Causality
To safely manage chemical disposal, laboratory personnel must first understand the mechanistic hazards of the substrate, its solvent, and its cleavage products. The trifluoroacetate (TFA) salt form is utilized to enhance the peptide's solubility; however, the primary environmental and biological hazards stem from the AMC fluorophore[2].
Table 1: Quantitative Hazard and Physicochemical Profile
| Component | Molecular Weight | Excitation / Emission | Hazard Classification (GHS) | Primary Operational Risk |
| Ac-IEPD-AMC (TFA Salt) | 671.7 g/mol (free base)[1] | N/A (Quenched) | WGK 3 (Combustible Solid) | Low acute toxicity; potential respiratory irritant as a fine powder. |
| Free AMC (Cleaved) | 175.18 g/mol | 340-360 nm / 440-460 nm[1] | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3][4] | Water Hazard Class 1[4]. Intercalating potential; toxic to aquatic life. |
| DMSO (Solvent) | 78.13 g/mol | N/A | Flam. Liq. 4 | Carrier Hazard: Rapidly penetrates dermal barriers, carrying dissolved AMC directly into the bloodstream. |
Causality Insight: The most significant risk during an Ac-IEPD-AMC assay is not the peptide itself, but the combination of the cleaved AMC fluorophore dissolved in DMSO. Because DMSO is a powerful transdermal carrier, any skin exposure to the liquid waste bypasses the stratum corneum, introducing the toxic AMC moiety directly into systemic circulation.
Experimental Workflow & Waste Generation
To effectively segregate waste, we must map exactly where each hazard is generated during a standard in vitro assay.
Standard Operating Procedure: Granzyme B Activity Assay
Self-Validating Step: Always verify the integrity of the lyophilized pellet visually before adding solvent. A discolored pellet indicates moisture ingress and premature AMC cleavage.
-
Reconstitution (Fume Hood): Centrifuge the vial at 10,000 x g for 1 minute to pellet the Ac-IEPD-AMC powder. Add anhydrous DMSO to generate a 10 mM stock solution.
-
Aliquoting: Divide the stock into single-use 10 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photobleaching. Store at -20°C.
-
Assay Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 0.1% CHAPS, and 5 mM DTT.
-
Enzymatic Reaction: In a black 96-well microplate, combine 10 µL of cell lysate (biohazard) or purified Granzyme B with 80 µL of Assay Buffer.
-
Initiation: Add 10 µL of diluted Ac-IEPD-AMC (final concentration ~50 µM) to each well.
-
Data Acquisition: Measure fluorescence continuously at Ex 340-360 nm / Em 440-460 nm[1].
Fig 1. Ac-IEPD-AMC assay workflow and corresponding hazardous waste segregation pathways.
Comprehensive Disposal Protocols
Because Ac-IEPD-AMC assays generate distinct streams of waste, mixing them violates Environmental Protection Agency (EPA) guidelines and compromises laboratory safety. Never dispose of AMC-containing solutions down the sink, as it is classified as slightly hazardous to water systems[4][5].
Stream A: Solid Hazardous Waste (Unused Substrate & Consumables)
Includes: Empty Ac-IEPD-AMC glass vials, contaminated pipette tips, and weighing boats.
-
Procedure: Place all solid consumables that have come into contact with the concentrated powder or DMSO stock into a rigid, puncture-resistant solid chemical waste container.
-
Causality: Rinsing empty vials in the sink introduces the WGK 3 combustible solid and residual TFA into the municipal water supply. Solid incineration is the only fully compliant destruction method for fluorogenic peptide salts.
Stream B: Organic Liquid Waste (Concentrated DMSO Stocks)
Includes: Expired or unused 10 mM DMSO aliquots of Ac-IEPD-AMC.
-
Procedure: Collect in a designated, halogen-free organic solvent waste carboy. Ensure the carboy is explicitly labeled with "DMSO" and "7-Amino-4-methylcoumarin".
-
Critical Safety Warning: DO NOT mix DMSO-based waste with bleach (sodium hypochlorite) or strong oxidizers.
-
Causality: DMSO reacts exothermically with bleach, potentially generating toxic, volatile byproducts (like dimethyl sulfone or sulfonyl chlorides) and causing container rupture.
Stream C: Mixed Aqueous/Biological Waste (Assay Plates)
Includes: The post-read 96-well plate containing cleaved AMC, HEPES buffer, DTT, and biological cell lysates.
-
Procedure:
-
Do not add bleach to the microplate to deactivate the biologicals, due to the presence of trace DMSO and DTT.
-
Instead, seal the 96-well plate with an adhesive film.
-
Dispose of the entire sealed plate into a designated "Mixed Chemical-Biological Waste" bin destined for high-temperature incineration.
-
-
Causality: High-temperature incineration simultaneously denatures the biological biohazards (lysates) and thermally degrades the AMC fluorophore and DTT, preventing aquatic toxicity[4].
Spill Management and Decontamination
In the event of an Ac-IEPD-AMC stock solution spill (DMSO + Substrate/AMC):
-
Isolate the Area: Immediately evacuate personnel from the immediate vicinity. AMC is a known respiratory and eye irritant[3][4].
-
PPE Escalation: Don double nitrile gloves, a lab coat, and chemical splash goggles. (Nitrile provides temporary resistance to DMSO, but degrades quickly; change gloves immediately if contaminated).
-
Containment: Surround the spill with universal liquid-binding material (diatomite, sand, or universal chemical absorbents)[4]. Do not use paper towels, as they do not neutralize the transdermal hazard of DMSO.
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill surface with a 10% ethanol/water solution to lift residual AMC, followed by a thorough wash with soap and water. Collect all wash liquids into the organic waste stream.
References
- Cayman Chemical. "Safety Data Sheet: Ac-IEPD-AMC (trifluoroacetate salt)." Cayman Chemical Company.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN5SHvaJrF8ZWZKsbndReob5JQ3buJze9PE25bOJIzdSCEuIm3Je_4-U7Kl767nPb7QeKsXltQBQR-TViypSjS8rTx3EtoenMJ2bxCF6p4scNvCfAQw2lVGLSHgTsP6CtvduHcwbG1u6k=]
- Biomol / Cayman Chemical. "Ac-IEPD-AMC (trifluoroacetate salt) Product Information." Biomol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIw2Bhxk8qqH-VmL67dYUZbuIdPtLlXdLKZFOb_5yEQ0Lv5AHOQwasofgubScbRAP3coZNTnNWlbV8xtDmkOpJVBZQxC0p0em08hN32rj7dtj0U6PdosuLlby46Ho0i7Iwmr97NxPaOWj0J7ZxogX2AhakeiulcqkmBEk6UJNvC3ngGjGe8Wxh5QXVRoLdmGdDNJVtj0wm2n4ppmnivw==]
- Benchchem. "7-Amino-4-methylcoumarin Safety and Handling." Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi7Y0lO70bO166tscD_T2BjeT4mN2NcKg3CC0gzc79XFXE0bCVvIc-FVOeMd6EaIj3yNzrQ4yNq2930wiAZr5VMroivmBbZ9iZBQjbvCvrrtDU4tIXSIfZRZE2femAAd5lbFkITNgVqQ==]
- Sigma-Aldrich. "Granzyme B Substrate (Ac-IEPD-AMC) Product Information." Sigma-Aldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiDM1x_CO49KPFttKEz2AOmHPcD6T7QHCYsMQWXr3IjYZYFPkCi_-VbpoLjfONoVK5X6qaTxiR4H2Papl-kZAsAvkbwUqD_dLbF4pgUcAnAXM3v9aOy9QDf-rZPgN1gF35GvXJh7NNqXg7KtFBTqOYmwuR]
- Cayman Chemical. "Safety Data Sheet: 7-Amino-4-methylcoumarin." Cayman Chemical Company.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIq9fuiEX--tUWSfjz98VQbU5u6NDil6C-ntLrWW235e32BroMblYwfRCwxfZ8eaAqyKGMLF-Cm_pjF1tF8zb70zWOrEGeSRKdiegaAgwdw3rYmHW_5LEYEpKthJUp6QzA1a2mEhrWFModXeo=]
- Guidechem. "7-Amino-4-methylcoumarin 26093-31-2 wiki." Guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFThgTN-cH0GteZ1GYLerC_HMMe39f8MifL6E9bZh37MSUNcpIEXmx-r4m3Tt_TEckQMZpJ0T5JjJmacwLiIMXRa5fmsKanGhkzLUgF4brZoNCZ0kDsr1fyiLaFMewqhXPVWt2uzMwlYc7R9b0tdqtg6a58Q3wdjGi6DUij]
- Cayman Chemical. "Safety Data Sheet: Ac-QQQ-AMC (hydrochloride)." Cayman Chemical Company.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBaQoNXOTKY86H5xKxmVWnBFYmK18L0Yp3dofKSzNTm8JJyrRNQO9ygSg1PLdWzh0PV_zM3AJ3Udr3K1BCZZJhU1ySOjrqMPNFgpiyP32RbiAglaPNsB__JBcZ0yCWxHMe5wF0d0EKog=]
Sources
Personal protective equipment for handling Ac-IEPD-AMC (trifluoroacetate salt)
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance, but as a self-validating system of scientific integrity. Handling Ac-IEPD-AMC (trifluoroacetate salt) —a highly specific fluorogenic substrate used to measure the activity of Granzyme B and Caspase-8—requires a deep understanding of its chemical properties to ensure both operator safety and assay reproducibility[1].
Below is the comprehensive, step-by-step technical guide for the safe handling, operational use, and disposal of this compound.
Scientific Context & Hazard Profiling
To handle a chemical safely, you must understand the causality behind its physical state and its biological mechanism:
-
The Trifluoroacetate (TFA) Salt: Peptides synthesized via solid-phase peptide synthesis are commonly cleaved using trifluoroacetic acid, leaving the final product as a TFA salt[2]. TFA salts are highly hygroscopic. Exposure to ambient humidity not only degrades the peptide backbone but also quenches the fluorophore. Causality: This dictates that the powder must be handled in a low-humidity environment and stored strictly desiccated.
-
The AMC Fluorophore: 7-amino-4-methylcoumarin (AMC) is a bulky, hydrophobic tag. When covalently bound via an amide bond to the Aspartate (D) residue of the IEPD sequence, its fluorescence is quenched[3]. Enzymatic cleavage restores electron delocalization, emitting a strong fluorescent signal[3]. Causality: Because AMC is hydrophobic, the intact substrate requires an anhydrous organic solvent (like DMSO) for initial reconstitution[4]. Furthermore, free AMC derivatives can be harmful if absorbed or inhaled, requiring strict barrier protection[5].
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety protocols. The following PPE matrix is specifically tailored to the hazards of handling lyophilized peptide salts and DMSO-based solutions[5].
| Equipment Category | Specification | Causality (Why it is required) |
| Hand Protection | Nitrile gloves (min. 0.11 mm); double-glove when handling DMSO. | DMSO acts as a rapid transdermal carrier. Double-gloving prevents the hydrophobic AMC fluorophore from crossing the skin barrier during reconstitution. |
| Eye Protection | Tight-fitting chemical safety goggles. | Lyophilized TFA salts are easily aerosolized and can cause severe ocular irritation. |
| Body Protection | Flame-retardant, fluid-resistant laboratory coat. | Protects against accidental splashes of the DMSO stock solution, which can degrade standard fabrics. |
| Respiratory/Engineering | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. | Prevents inhalation of biologically active peptide dust during the opening of pressurized, lyophilized vials. |
Operational Plan: Safe Handling & Reconstitution
To maintain the integrity of the Ac-IEPD-AMC substrate and ensure operator safety, follow this self-validating reconstitution protocol.
Step-by-Step Reconstitution Protocol:
-
Equilibration: Remove the sealed vial of Ac-IEPD-AMC from -20°C or -80°C storage. Critical: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces condensation, which will immediately degrade the hygroscopic TFA salt.
-
Environment: Transfer the vial, anhydrous DMSO, and sterile microcentrifuge tubes into a certified fume hood or BSC[5].
-
Solubilization: Carefully open the vial. Add the calculated volume of anhydrous DMSO to create a concentrated stock solution (typically 10 mM to 20 mM)[6].
-
Example: For 5 mg of Ac-IEPD-AMC (MW: ~725.7 g/mol ), add ~689 µL of DMSO to achieve a 10 mM stock[4].
-
-
Homogenization: Pipette gently up and down. Do not vortex vigorously, as this can introduce micro-bubbles and shear forces that may impact peptide stability.
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–20 µL) in opaque or amber tubes. Causality: Ac-IEPD-AMC is light-sensitive and degrades rapidly upon repeated freeze-thaw cycles[7].
-
Storage: Store aliquots immediately at -80°C, protected from light and moisture (use a desiccant chamber if possible)[7].
Workflow for the safe reconstitution, storage, and disposal of Ac-IEPD-AMC.
Experimental Protocol: Granzyme B Activity Assay
Granzyme B is a serine protease secreted by cytotoxic T-lymphocytes (CTLs) that induces apoptosis by cleaving target proteins after aspartic acid residues. The IEPD sequence mimics the natural cleavage site of Caspase-8[1][8].
Step-by-Step Assay Setup:
-
Buffer Preparation: Prepare a Granzyme B assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)[9]. Allow the buffer to reach 37°C.
-
Substrate Dilution: Dilute the 10 mM Ac-IEPD-AMC DMSO stock into the assay buffer to a final working concentration of 25 µM to 50 µM[9]. Note: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Reaction Initiation: Add 10–20 µL of your sample (recombinant Granzyme B, cell lysate, or serum) to a 96-well solid black microplate[8]. Add the diluted substrate to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of free AMC kinetically at 37°C using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm[6].
-
Data Analysis: Calculate enzyme activity based on the linear slope (ΔRFU/min) of the reaction curve compared to a free AMC standard curve[6].
Granzyme B signaling pathway and in vitro AMC cleavage assay mechanism.
Spill Management & Disposal Plan
In the event of an accidental spill, immediate and calculated action is required to prevent exposure and environmental contamination[5].
Dry Powder Spill:
-
Do NOT sweep. Sweeping generates hazardous aerosols.
-
Cover the spilled powder with damp absorbent paper towels to suppress dust formation.
-
Carefully gather the material and place it into a sealed, chemically resistant biohazard bag.
-
Wash the spill area thoroughly with soap and water.
Liquid (DMSO Stock) Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are double-gloved. Apply a universal liquid-binding material (e.g., diatomite or sand) over the spill[5].
-
Scrub the decontaminated surface with 70% ethanol or a strong detergent to remove residual hydrophobic fluorophores[5].
Disposal Protocol: Ac-IEPD-AMC and its derivatives must never be flushed down the drain[5].
-
Liquid Waste: Collect all DMSO-containing substrate waste in a designated, clearly labeled "Halogenated Organic Waste" container (due to the trifluoroacetate and fluorinated components).
-
Solid Waste: Dispose of contaminated gloves, pipette tips, and vials through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations[5].
References
-
National Institutes of Health. "Granzyme B-Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy." PubMed Central (PMC), [Link]
Sources
- 1. Granzyme B‑Targeting Quenched Activity-Based Probes for Assessing Tumor Response to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WO2022258997A1 - Granzyme b detection - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
